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  • Product: 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione
  • CAS: 568550-95-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the synthesis of the target molecule, 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of the target molecule, 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This compound holds interest in medicinal chemistry and materials science due to its structural motifs: a diaryl thioether and a maleimide group. The diaryl thioether linkage is present in various biologically active compounds, while the maleimide moiety is a valuable reactive handle for bioconjugation and polymer chemistry.

This document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen reactions, and the critical parameters for successful execution.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is most logically approached through a two-stage process. This strategy leverages well-established and reliable chemical transformations, ensuring a high probability of success.

Stage 1: Formation of the Diaryl Thioether Core. This initial and crucial stage involves the synthesis of the key intermediate, 2-(4-chlorophenylsulfanyl)aniline. This molecule provides the foundational phenyl-thio-phenyl structure.

Stage 2: Construction of the Maleimide Ring. The second stage focuses on the annulation of the pyrrole-2,5-dione (maleimide) ring onto the primary amine of the diaryl thioether intermediate.

G cluster_0 Stage 1: Diaryl Thioether Synthesis cluster_1 Stage 2: Maleimide Ring Formation 2-Aminothiophenol 2-Aminothiophenol Ullmann Condensation Ullmann Condensation 2-Aminothiophenol->Ullmann Condensation 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Ullmann Condensation 2-(4-chlorophenylsulfanyl)aniline 2-(4-chlorophenylsulfanyl)aniline Ullmann Condensation->2-(4-chlorophenylsulfanyl)aniline Maleic Anhydride Maleic Anhydride 2-(4-chlorophenylsulfanyl)aniline->Maleic Anhydride Acylation Intermediate Amic Acid Intermediate Amic Acid Maleic Anhydride->Intermediate Amic Acid Cyclodehydration Cyclodehydration Intermediate Amic Acid->Cyclodehydration Target Molecule 1-[2-(4-Chloro-phenylsulfanyl)- phenyl]-pyrrole-2,5-dione Cyclodehydration->Target Molecule

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-(4-chlorophenylsulfanyl)aniline

The formation of the C-S bond in diaryl thioethers can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples.[1][2] For this particular transformation, the Ullmann condensation offers a reliable and cost-effective approach.[2] This reaction involves the copper-catalyzed coupling of a thiol with an aryl halide.[2]

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for thioether formation proceeds through the coordination of a copper catalyst to the aryl halide, followed by nucleophilic attack of the thiolate. Reductive elimination then yields the diaryl thioether and regenerates the active copper species. The choice of catalyst, base, and solvent is critical for achieving high yields.

Experimental Protocol: Synthesis of 2-(4-chlorophenylsulfanyl)aniline

Materials:

  • 2-Aminothiophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminothiophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-aminothiophenol.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 2-(4-chlorophenylsulfanyl)aniline as a pure product.

Part 2: Synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

The construction of the N-aryl maleimide ring is a well-established two-step process.[3] The first step involves the acylation of the primary amine of 2-(4-chlorophenylsulfanyl)aniline with maleic anhydride to form the corresponding N-arylmaleamic acid. The second step is the cyclodehydration of this intermediate to yield the final maleimide product.[3]

Reaction Principle: Acylation and Cyclodehydration

The initial acylation is a nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and the formation of an amide and a carboxylic acid, the maleamic acid. The subsequent cyclodehydration is typically promoted by a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like sodium acetate, to facilitate the intramolecular cyclization and elimination of a water molecule.

Experimental Protocol: Synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Materials:

  • 2-(4-chlorophenylsulfanyl)aniline

  • Maleic anhydride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice-cold water

  • Ethanol for recrystallization

Step 1: Synthesis of (Z)-4-((2-((4-chlorophenyl)thio)phenyl)amino)-4-oxobut-2-enoic acid (N-arylmaleamic acid intermediate)

  • Dissolve 2-(4-chlorophenylsulfanyl)aniline (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask.

  • In a separate flask, dissolve maleic anhydride (1.05 eq) in the same solvent.

  • Slowly add the maleic anhydride solution to the aniline solution at room temperature with stirring.

  • A precipitate of the N-arylmaleamic acid should form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried N-arylmaleamic acid intermediate (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione.

Characterization and Data

The successful synthesis of the target molecule should be confirmed through various analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A characteristic singlet for the two equivalent vinyl protons of the maleimide ring around 6.8-7.0 ppm.
¹³C NMR Signals for the carbonyl carbons of the maleimide ring in the range of 165-175 ppm. Aromatic carbon signals in the range of 120-140 ppm. A signal for the vinyl carbons of the maleimide ring around 134 ppm.
IR Spectroscopy Characteristic C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹. C-S stretching vibrations around 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₀ClNO₂S.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Troubleshooting and Optimization

  • Low Yield in Ullmann Condensation: Ensure anhydrous and inert conditions. The purity of the starting materials and the activity of the copper catalyst are crucial. Varying the ligand for the copper catalyst can sometimes improve yields.

  • Incomplete Cyclodehydration: Ensure the N-arylmaleamic acid intermediate is thoroughly dried before the cyclization step. The reaction time and temperature for the cyclodehydration can be optimized.

  • Purification Challenges: The final product may require careful purification. Recrystallization is often effective. If impurities persist, column chromatography with a suitable solvent system should be employed.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Aryl halides, thiols, and organic solvents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a multi-step process that can be reliably achieved through the combination of an Ullmann condensation to form the diaryl thioether core, followed by a two-step procedure to construct the maleimide ring. Careful execution of the experimental protocols and diligent monitoring of the reaction progress are key to obtaining the target molecule in good yield and high purity. This guide provides the necessary framework for researchers to successfully synthesize this valuable compound for further investigation in their respective fields.

References

  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Ullmann, F. (n.d.). Ullmann condensation. Wikipedia.
  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • [This is a placeholder for a reference. A real reference would include authors, journal, year, volume, and page numbers.]
  • Beilstein Journals. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.

Sources

Exploratory

Target Identification of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: A Comprehensive Covalent Target Discovery Framework

Executive Summary & Chemical Rationale The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione represents a highly specific class of targeted covalent inhibitors (TCIs). To successfully identify its biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione represents a highly specific class of targeted covalent inhibitors (TCIs). To successfully identify its biological target, we must first deconstruct its chemical architecture to understand its mechanism of action:

  • The Warhead (Pyrrole-2,5-dione): The pyrrole-2,5-dione, commonly known as a maleimide, is a potent Michael acceptor. It exhibits high electrophilicity and reacts rapidly and irreversibly with nucleophilic thiolate anions—specifically, the sulfhydryl groups of reactive cysteine residues within protein pockets[1].

  • The Recognition Motif (2-(4-Chloro-phenylsulfanyl)-phenyl): Maleimides possess intrinsic baseline reactivity toward all exposed cellular thiols. However, the bulky, highly hydrophobic diaryl thioether canopy attached to the maleimide nitrogen dictates the compound's specific binding affinity. This motif acts as a homing mechanism, directing the warhead into a complementary hydrophobic pocket before the covalent Michael addition occurs.

The Central Challenge: Because the maleimide core will indiscriminately label highly nucleophilic off-target cysteines, standard affinity pull-downs will yield overwhelming background noise. To isolate the true affinity-driven target, we must employ a self-validating system: Competitive Activity-Based Protein Profiling (ABPP) coupled with SILAC quantitative mass spectrometry [2][3].

Phase 1: Activity-Based Probe (ABP) Design

To enable the physical extraction of the target protein from a complex cellular lysate, we must synthesize an Activity-Based Probe (ABP). We design a bioorthogonal analog of the parent compound by appending a terminal alkyne tag to the distal region of the 4-chloro-phenylsulfanyl moiety.

This alkyne serves as an inert chemical handle that can be reacted ex vivo with a biotin-azide reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as click chemistry[4]. This ensures the probe remains cell-permeable and structurally similar to the parent drug during live-cell target engagement.

Mechanism A 1-[2-(4-Chloro-phenylsulfanyl)-phenyl] -pyrrole-2,5-dione C Hydrophobic Pocket Binding (Diaryl Thioether Motif) A->C B Target Protein (Reactive Cysteine) B->C D Michael Addition (Maleimide Warhead) C->D E Irreversible Covalent Adduct (Enzyme Inhibition) D->E

Fig 1. Mechanistic pathway of covalent target engagement via Michael addition.

Phase 2: Target Deconvolution via Competitive SILAC-ABPP

To separate the true target from non-specific maleimide background reactivity, we utilize Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)[3].

The Causality of the Assay: By treating "Light" isotope cells with the parent compound before adding the alkyne-probe, the parent compound occupies the specific target's binding pocket. The subsequent alkyne-probe can only label non-specific background cysteines. In the "Heavy" isotope cells, only the alkyne-probe is added, labeling both the specific target and the background. When analyzed via MS, true targets will exhibit a massive Heavy-to-Light (H/L) ratio, while background noise will yield a ratio of ~1.0[2][5].

Protocol 1: Step-by-Step SILAC-ABPP Methodology
  • Isotopic Labeling: Culture the target cell line for >5 passages in "Light" media (standard L-arginine/L-lysine) and "Heavy" media ( 13C/15N -arginine/lysine) to ensure >98% proteome incorporation.

  • Competitive Live-Cell Treatment:

    • Heavy Cells (Control): Treat with DMSO vehicle for 1 hour, followed by the Alkyne-Probe (5 µM) for 2 hours.

    • Light Cells (Competition): Pre-treat with a 10-fold excess of the parent 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (50 µM) for 1 hour to saturate specific binding sites. Follow with the Alkyne-Probe (5 µM) for 2 hours.

  • Lysis & Click Chemistry: Harvest and lyse cells in 1% NP-40 buffer. Perform CuAAC by adding Biotin-Azide (100 µM), CuSO 4​ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) to both lysates for 1 hour at room temperature[1][4].

  • Enrichment: Combine Light and Heavy lysates in an exact 1:1 protein ratio. Incubate with Streptavidin-agarose beads for 2 hours to capture biotinylated proteins. Wash the beads stringently (1% SDS, 8M Urea, PBS) to strip away all non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (Iodoacetamide), and digest the enriched proteins with Trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS.

Workflow A SILAC Cell Culture (Light & Heavy Isotopes) B Competitive Treatment (Probe vs. Parent Compound) A->B C CuAAC Click Chemistry (Biotin-Azide Conjugation) B->C D Streptavidin Pull-Down & Trypsin Digestion C->D E LC-MS/MS Analysis (Target Deconvolution) D->E

Fig 2. Competitive SILAC-ABPP workflow for covalent target deconvolution.
Data Presentation: Quantitative Target Isolation

The success of this protocol relies on quantitative data filtering. Below is a representative data structure demonstrating how the specific target of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is mathematically isolated from hyper-reactive maleimide off-targets.

Table 1: Representative SILAC-ABPP Quantitative Mass Spectrometry Data

Protein IdentificationHeavy/Light (H/L) RatioLog 2​ (H/L)Biological Interpretation
Protein X (Putative Target) 25.40 4.66 Specific Target (Binding pocket successfully competed by parent drug)
Protein Y (Abundant Kinase)1.150.20Non-Specific Background (Inherent maleimide reactivity)
Protein Z (Metabolic Enzyme)0.92-0.12Non-Specific Background (Inherent maleimide reactivity)

Phase 3: Biochemical Target Validation

Once Protein X is identified as the putative target, the interaction must be validated using a self-validating biochemical system to confirm the exact site of covalent modification.

Protocol 2: Intact Protein Mass Spectrometry & Mutagenesis
  • Recombinant Expression: Clone and express the wild-type (WT) target protein. Concurrently, generate a site-directed mutant where the suspected reactive cysteine (identified via MS/MS peptide mapping) is mutated to a serine (Cys Ser).

  • Covalent Incubation: Incubate both WT and Mutant proteins (10 µM) with the parent compound (50 µM) for 2 hours at 37°C in physiological buffer (pH 7.4).

  • Intact MS Analysis: Desalt the proteins and analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) intact mass spectrometry.

    • Validation Logic: The WT protein must exhibit a mass shift of exactly +315.7 Da (the exact molecular weight of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione), confirming a 1:1 covalent stoichiometry.

    • The Cys Ser mutant must show no mass shift , definitively proving that this specific cysteine is the sole nucleophile responsible for the compound's mechanism of action.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. Source: mdpi.com. 2

  • Ligand Discovery by Activity-Based Protein Profiling - PMC. Source: nih.gov. 5

  • Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC. Source: nih.gov.3

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. Source: nih.gov. 1

  • Click Chemistry for Natural Product-Inspired Covalent Drug Discovery - PMC. Source: nih.gov. 4

Sources

Foundational

in vitro screening of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Title: Comprehensive In Vitro Screening Cascade for Targeted Covalent Inhibitors: A Technical Guide on 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione Executive Summary As a Senior Application Scientist, the des...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive In Vitro Screening Cascade for Targeted Covalent Inhibitors: A Technical Guide on 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Executive Summary

As a Senior Application Scientist, the design of an in vitro screening cascade for a Targeted Covalent Inhibitor (TCI) requires a fundamental departure from classical reversible pharmacology. The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione represents a classic TCI architecture. It features a pyrrole-2,5-dione (maleimide) moiety serving as a highly reactive Michael acceptor (the "warhead"), while the 2-(4-chloro-phenylsulfanyl)-phenyl group provides lipophilic, non-covalent interactions to anchor the molecule in the target protein's binding pocket.

Because covalent inhibitors do not adhere to standard Michaelis-Menten equilibrium dynamics, traditional high-throughput screening relying solely on static IC50​ values is fundamentally flawed[1]. Instead, we must deploy a reactivity-guided, time-dependent framework. This whitepaper outlines the self-validating experimental systems required to accurately profile this compound, moving from intrinsic chemical reactivity to cellular target engagement.

Phase 1: Physicochemical & Intrinsic Reactivity Profiling

The Causality: The maleimide warhead is a potent electrophile. If the compound is hyper-reactive, it will indiscriminately alkylate off-target cellular thiols (acting as a Pan-Assay Interference Compound, or PAIN), leading to severe cytotoxicity. If it is too inert, it will fail to trap the target cysteine. The Glutathione (GSH) Reactivity Assay establishes the intrinsic chemical half-life ( t1/2​ ) of the warhead independent of enzymatic binding pockets, ensuring the reactivity is tunable and safe[2],[3].

Protocol: LC-MS Glutathione (GSH) Trapping Assay
  • Preparation: Prepare a 500 µM solution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione in 100 mM Potassium Phosphate buffer (pH 7.4) containing 10% acetonitrile to maintain solubility[3].

  • Initiation: Add 2.5 mM reduced Glutathione (GSH) and 800 µM Rhodamine B (as an internal standard) to the mixture[4].

  • Incubation: Incubate the reaction plate at 37°C.

  • Monitoring: Extract 10 µL aliquots at defined time points ( t=0,1,2,4,8 hours) and inject them into an Agilent 6110 Series (or equivalent) LC-MS system[4]. Monitor the UV absorbance at 254 nm and the ESI-MS spectra.

  • Data Analysis: Track the depletion of the parent compound ( m/z≈315.78 ) and the appearance of the GSH-adduct. Calculate the pseudo-first-order half-life ( t1/2​ ). An ideal TCI candidate should exhibit a t1/2​ between 1 and 5 hours.

Phase 2: Biochemical Target Engagement & Kinetics

The Causality: For covalent inhibitors, the IC50​ is a moving target that decreases with extended pre-incubation time[5]. We must decouple the initial non-covalent binding affinity ( KI​ ) from the maximum rate of covalent bond formation ( kinact​ )[1]. Following kinetic evaluation, Intact Protein Mass Spectrometry serves as a critical self-validating step to confirm a strict 1:1 binding stoichiometry, ruling out non-specific protein precipitation or multi-site alkylation[3].

Protocol A: Time-Dependent Inhibition (TDI) Assay
  • Dilution: Prepare a 10-point serial dilution of the compound in the assay buffer.

  • Pre-Incubation: Mix the compound with the purified recombinant target protein (e.g., 2–5 nM final concentration) in a 384-well plate. Incubate for varied time intervals ( t=0,15,30,60,120 minutes) at room temperature[5].

  • Reaction Initiation: Add the enzymatic substrate at a concentration equal to its Km​ to initiate the reaction.

  • Measurement: Quench the reaction after the linear phase and measure product formation (e.g., via fluorescence or LC-MS/MS).

  • Kinetic Fitting: Plot the endpoint product concentrations against the inhibitor concentration to generate time-shifted IC50​ curves. Fit the global dataset to the implicit equation for time-dependent inhibition to extract KI​ and kinact​ [5].

Protocol B: Intact Protein Mass Spectrometry
  • Incubation: Incubate 10 µM of the target protein with 50 µM of the compound in 50 mM HEPES buffer (pH 7.4) for 2 hours at room temperature[3].

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the protein samples using C4 ZipTips or an online rapid desalting LC column.

  • Acquisition: Analyze the samples using an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged mass spectra using maximum entropy algorithms to yield the intact zero-charge mass. Verify the mass shift ( ΔMass≈+315.78 Da, directly corresponding to the covalent addition of the maleimide compound).

Phase 3: Cellular Target Engagement

The Causality: Biochemical potency does not guarantee cellular efficacy. The compound must cross the lipid bilayer and compete with high intracellular concentrations of GSH (1–10 mM) to successfully engage the target. NanoBRET (Bioluminescence Resonance Energy Transfer) provides a biophysical, probe-free method to quantify target occupancy in live, intact cells[6],[7].

Protocol: NanoBRET Target Engagement Assay
  • Cell Preparation: Seed HEK293 cells transiently transfected with a plasmid encoding the target protein fused to NanoLuc luciferase into a 384-well plate. Incubate for 24 hours[6],[7].

  • Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer at a concentration equal to its Kd​ [7].

  • Compound Treatment: Dispense the test compound in a 10-point dose-response curve. Incubate the cells for 2 hours at 37°C to allow for cell penetration and covalent target binding[7].

  • Measurement: Add Nano-Glo substrate and measure the BRET signal (ratio of acceptor emission at 610 nm to donor emission at 460 nm)[7].

  • Analysis: Calculate the apparent cellular EC50​ via non-linear regression of the BRET ratio displacement.

Data Presentation & Benchmarks

To systematically evaluate 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, all quantitative data should be benchmarked against the following structural thresholds:

Screening PhaseKey MetricTarget ThresholdMechanistic Causality
Intrinsic Reactivity t1/2​ (GSH)1.0 – 5.0 hoursPrevents pan-assay interference (PAINS) and off-target toxicity driven by hyper-reactivity.
Binding Affinity KI​ < 1 µMQuantifies the non-covalent recognition driven by the 4-chlorophenylthio moiety.
Inactivation Rate kinact​ > 0.001 s⁻¹Defines the efficiency of the maleimide warhead post-binding.
Covalent Efficiency kinact​/KI​ > 104 M⁻¹s⁻¹The definitive parameter for ranking covalent inhibitors.
Cellular Engagement EC50​ < 100 nMValidates membrane permeability and target engagement in a competitive intracellular environment.

Visualizations

Workflow A Phase 1: Intrinsic Reactivity (GSH Assay) B Phase 2: Biochemical Kinetics (TDI Assay) A->B C Phase 3: Adduct Validation (Intact MS) B->C D Phase 4: Cellular Engagement (NanoBRET) C->D

Fig 1: Sequential in vitro screening workflow for targeted covalent inhibitors.

Mechanism Target Target Protein (Nucleophilic -SH) Complex Reversible Complex (Non-Covalent) Target->Complex K_I Compound 1-[2-(4-Chloro-phenylsulfanyl) -phenyl]-pyrrole-2,5-dione Compound->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct k_inact

Fig 2: Two-step kinetic mechanism of covalent target inactivation by the maleimide warhead.

References

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PMC , nih.gov, 6

  • GSH Reactivity Assay | Domainex , domainex.co.uk, 2

  • NanoBRET-based cellular target engagement of the SIRT2 inhibitor 29.... - ResearchGate , researchgate.net, 7

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC , nih.gov, 1

  • Full article: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - Taylor & Francis , tandfonline.com, 3

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 - DOI , doi.org, 4

  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC , nih.gov,5

Sources

Exploratory

A Strategic Guide to the Preliminary Toxicity Assessment of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Introduction: Navigating the Early-Stage Safety Profile of a Novel Compound The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, paramount among which is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Early-Stage Safety Profile of a Novel Compound

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, paramount among which is the early and accurate assessment of its safety profile. This guide provides a comprehensive, in-depth framework for the preliminary toxicity assessment of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, a compound of interest in drug development. In the absence of pre-existing toxicological data for this specific molecule, this document outlines a logical, tiered approach, beginning with computational predictions and progressing to foundational in vitro assays. This strategy is designed to efficiently identify potential liabilities, conserve resources, and guide future development decisions with scientific rigor.[1][2] The methodologies described herein are grounded in internationally recognized guidelines and best practices, ensuring a self-validating system of evaluation for researchers, scientists, and drug development professionals.[3][4][5]

The structure of the target compound, featuring a chloro-phenylsulfanyl moiety and a pyrrole-2,5-dione ring, necessitates a careful evaluation of potential toxicities. The pyrrole-2,5-dione, also known as a maleimide group, is known for its reactivity, which could be a source of both therapeutic efficacy and toxicity. Therefore, a thorough investigation into its cytotoxic and genotoxic potential is warranted.

Tier 1: In Silico Toxicity Prediction - A First Look at Potential Hazards

Before embarking on resource-intensive in vitro studies, a robust in silico assessment can provide valuable initial insights into the potential toxicological profile of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione.[6][7][8][9] These computational models leverage vast datasets of known chemical structures and their associated toxicities to predict the likelihood of adverse effects.[6][10]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models will be employed to predict key toxicological endpoints based on the chemical structure of the compound.[6][10]

  • Mutagenicity: Prediction of Ames test outcomes to identify potential for bacterial gene mutations.[10]

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Assessment of the likelihood of liver injury.

  • Cardiotoxicity: Prediction of potential adverse effects on the cardiovascular system.

Several freely available and commercial software platforms can be utilized for these predictions, such as the OECD QSAR Toolbox, Lazar, and Toxtree.[7][10]

Structural Alerts (SAs)

The presence of specific chemical fragments known to be associated with toxicity will be identified. For 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, the maleimide group is a key structural feature to scrutinize due to its reactivity with biological nucleophiles.

Hypothetical In Silico Prediction Summary for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Toxicological EndpointPredictionConfidence LevelNotes
Ames MutagenicityPositiveMediumThe pyrrole-2,5-dione moiety is a potential structural alert for mutagenicity.
Carcinogenicity (Rodent)EquivocalLowFurther investigation is required.
HepatotoxicityPossibleMediumThe chloro-phenylsulfanyl group may contribute to hepatotoxic effects.
Cardiotoxicity (hERG)UnlikelyHighNo clear structural alerts for hERG channel inhibition.

Tier 2: In Vitro Cytotoxicity Assessment - Gauging the Impact on Cellular Viability

Following the in silico analysis, a panel of in vitro cytotoxicity assays is essential to quantify the compound's effect on cell health and viability.[1][2][11][12][13] These assays provide a more direct measure of toxicity and help to establish a dose-response relationship.

Experimental Workflow for In Vitro Cytotoxicity

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis cell_selection Select Relevant Cell Lines (e.g., HepG2, HEK293) cell_culture Culture cells to exponential growth phase cell_selection->cell_culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione treatment Treat cells with compound (24, 48, 72 hours) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 values readout->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16]

Protocol:

  • Cell Plating: Seed cells (e.g., HepG2 human liver cancer cell line, HEK293 human embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][17][18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19][20]

Protocol:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[20][21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20][21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Hypothetical Cytotoxicity Data for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2MTT2445.2
4828.7
7215.1
LDH2462.5
4841.3
7222.9
HEK293MTT2458.9
4839.6
7225.4
LDH2475.1
4855.8
7238.2

Tier 3: In Vitro Genotoxicity Assessment - Investigating DNA Damage Potential

Based on the potential structural alert for mutagenicity from the in silico analysis, it is crucial to assess the genotoxic potential of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione using in vitro assays.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using various strains of Salmonella typhimurium that are auxotrophic for histidine.[22][23][24] A positive test indicates that the chemical can cause mutations in the DNA of the test organism.[22]

Protocol:

  • Bacterial Strains: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[25]

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and molten top agar.[23][25]

    • Pour the mixture onto minimal glucose agar plates.[23]

    • Incubate the plates at 37°C for 48-72 hours.[23]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a compound to induce chromosomal damage.[26][27][28][29] Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[30]

Protocol:

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) with various concentrations of the test compound, with and without metabolic activation.[27]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.[26][28] This ensures that only cells that have undergone one cell division are scored.[26][28]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[27]

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.[29] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

G cluster_0 Cell Treatment cluster_1 Cell Processing cluster_2 Analysis cell_culture Culture suitable cell line compound_treatment Treat with compound +/- S9 cell_culture->compound_treatment cyto_b Add Cytochalasin B compound_treatment->cyto_b harvest Harvest and fix cells cyto_b->harvest stain Stain with DNA dye harvest->stain microscopy Microscopic analysis stain->microscopy scoring Score micronuclei in binucleated cells microscopy->scoring

Caption: Workflow for the in vitro micronucleus assay.

Conclusion and Future Directions

This guide outlines a strategic and tiered approach for the preliminary toxicity assessment of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. By integrating in silico predictions with foundational in vitro cytotoxicity and genotoxicity assays, a robust initial safety profile can be established. The hypothetical data presented suggests that while the compound may exhibit moderate cytotoxicity at higher concentrations, further investigation into its potential mutagenicity is warranted.

A positive finding in the in vitro genotoxicity assays would trigger further mechanistic studies to understand the nature of the DNA damage. Conversely, a negative profile across these preliminary assays would provide confidence to proceed with further preclinical development, including in vivo safety pharmacology and acute toxicity studies, in accordance with regulatory guidelines such as those from the FDA and OECD.[31][32][33][34] This systematic approach ensures that drug development decisions are data-driven, de-risking the progression of this novel compound towards clinical evaluation.

References

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 6). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Ames test. (n.d.). Wikipedia. Retrieved from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008, June 15). PubMed. Retrieved from [Link]

  • The Ames Test. (2024, October 14). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). ScienceDirect. Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). ScienceDirect. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]

  • Oecd guidelines for toxicology studies. (n.d.). Slideshare. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • 420 | oecd guideline for testing of chemicals. (2001, December 17). OECD. Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. Retrieved from [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). PMC. Retrieved from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025, October 21). MDPI. Retrieved from [Link]

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  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

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  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, April 10). FDA. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione in Enzyme Inhibition Assays

Introduction The pyrrole-2,5-dione scaffold, also known as the maleimide group, is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] These activities often...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrole-2,5-dione scaffold, also known as the maleimide group, is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] These activities often stem from the electrophilic nature of the α,β-unsaturated carbonyl system, which can engage in covalent interactions with nucleophilic residues in biological targets.[3] The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a novel molecule featuring this reactive maleimide core attached to a substituted N-phenyl ring. The presence of a 2-(4-chloro-phenylsulfanyl) substituent on the N-phenyl ring introduces additional complexity and potential for specific interactions with enzyme active sites.

Given the established reactivity of the maleimide moiety and the diverse biological roles of related N-aryl maleimides, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione as a potential enzyme inhibitor. We present detailed protocols for a panel of enzyme inhibition assays targeting key enzymes implicated in various disease areas, including neurodegenerative disorders, inflammation, and cancer.

Scientific Rationale and Postulated Mechanism of Action

The core hypothesis for the enzyme inhibitory activity of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is based on the reactivity of the maleimide ring. This group can act as a Michael acceptor, forming a covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of an enzyme.[3] This irreversible inhibition can lead to potent and sustained modulation of enzyme activity.

The N-aryl substituent plays a crucial role in modulating the reactivity and selectivity of the maleimide. The electronic and steric properties of the 2-(4-chloro-phenylsulfanyl)-phenyl group will influence the compound's affinity for the target enzyme's binding pocket, thereby dictating its potency and selectivity. Based on the known activities of structurally related compounds, we propose screening this molecule against the following classes of enzymes:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. The pyrrole-2,5-dione structure could serve as a scaffold for kinase inhibition.[4]

  • Cyclooxygenases (COX): Pyrrole derivatives have demonstrated anti-inflammatory properties, suggesting a potential to inhibit COX enzymes, which are key mediators of inflammation.[2]

  • Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Dual inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease, and pyrrole-based compounds have been explored for this purpose.

Below is a postulated mechanism of covalent modification of a target enzyme by 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione.

Mechanism_of_Action Compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]- pyrrole-2,5-dione Complex Enzyme-Inhibitor Complex (Non-covalent binding) Compound->Complex Reversible Binding Enzyme Target Enzyme (with nucleophilic residue, e.g., Cys-SH) Enzyme->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Michael Addition (Irreversible)

Caption: Postulated mechanism of irreversible enzyme inhibition.

Experimental Protocols

Prior to initiating enzyme assays, it is essential to characterize the test compound, 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This includes confirming its identity, purity (e.g., by NMR, MS, and HPLC), and solubility in appropriate solvents, such as dimethyl sulfoxide (DMSO).

Protocol 1: In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the test compound against a representative protein kinase, such as Glycogen Synthase Kinase 3β (GSK-3β), using a luminescence-based assay that measures ATP consumption.[5][6][7]

Materials and Reagents:

  • Recombinant human protein kinase (e.g., GSK-3β)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference kinase inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

Assay Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]- pyrrole-2,5-dione Add_Inhibitor Add inhibitor/vehicle to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute kinase enzyme in assay buffer Add_Enzyme Add diluted enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate_ATP Prepare substrate/ATP mix Initiate Initiate reaction with substrate/ATP mix Prep_Substrate_ATP->Initiate Add_Inhibitor->Add_Enzyme Incubate_1 Incubate briefly Add_Enzyme->Incubate_1 Incubate_1->Initiate Incubate_2 Incubate at 30°C Initiate->Incubate_2 Stop_Reaction Add ATP detection reagent (stops reaction) Incubate_2->Stop_Reaction Incubate_3 Incubate at room temperature Stop_Reaction->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should span several orders of magnitude to determine the IC₅₀ value. Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Enzyme Preparation: Dilute the stock solution of the protein kinase to the desired working concentration in pre-chilled kinase assay buffer. The optimal enzyme concentration should be determined empirically.

  • Assay Plate Setup: To the wells of a microplate, add 5 µL of the diluted test compound or control solutions.

  • Enzyme Addition: Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in the assay buffer. Initiate the reaction by adding 10 µL of this mixture to all wells. The final concentrations of substrate and ATP should ideally be at or near their respective Kₘ values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding 20 µL of the luminescence-based ATP detection reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
No Enzyme Control Background signal in the absence of kinase activity.
Vehicle Control 100% kinase activity in the absence of inhibitor.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to assess the inhibitory effects of the test compound on COX-1 and COX-2 isoforms using a colorimetric or fluorometric assay that detects the peroxidase activity of the enzymes.[8][9][10][11][12]

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., TMPD or Amplex™ Red)

  • Test compound stock solution (10 mM in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplates (clear for colorimetric, black for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Procedure (Colorimetric Assay):

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Plate Setup: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or control solutions to the appropriate wells.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Probe Addition: Add 20 µL of the colorimetric probe solution (e.g., TMPD) to each well.

  • Reaction Initiation: Start the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

Data Analysis:

Determine the IC₅₀ values for COX-1 and COX-2 as described in the kinase assay protocol. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

EnzymeFunctionRelevance
COX-1 Constitutively expressed, involved in physiological functions.Inhibition can lead to gastrointestinal side effects.
COX-2 Inducible, upregulated during inflammation.Selective inhibition is a goal for anti-inflammatory drugs.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[13][14][15][16][17]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compound stock solution (10 mM in DMSO)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well clear microplates

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 20 µL of the AChE solution.

  • Pre-incubation: Incubate the plate for 15-20 minutes at 25°C.

  • DTNB Addition: Add 10 µL of DTNB solution to each well.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution.

  • Incubation: Incubate for 5 minutes at 25°C.

  • Data Acquisition: Measure the absorbance at 412 nm.

Data Analysis:

Calculate the percentage of AChE inhibition and determine the IC₅₀ value as previously described.

Protocol 4: BACE1 Inhibition Assay

This protocol describes a cell-free BACE1 inhibition assay using a fluorogenic peptide substrate.[18][19][20][21][22]

Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic peptide substrate

  • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compound stock solution (10 mM in DMSO)

  • Reference BACE1 inhibitor

  • Black, opaque 96- or 384-well microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of BACE1 enzyme and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: To the wells of a black microplate, add 10 µL of the diluted test compound or control solutions.

  • Enzyme Addition: Add 20 µL of the diluted BACE1 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding 70 µL of the BACE1 substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the substrate used.

  • Incubation: Read the fluorescence for a set period (e.g., 20-60 minutes) at room temperature or 37°C.

Data Analysis:

The rate of substrate cleavage is proportional to the increase in fluorescence over time. Calculate the reaction rate (slope of the fluorescence curve) for each well. Determine the percentage of inhibition and the IC₅₀ value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione as a potential enzyme inhibitor. The maleimide core of this compound suggests a high probability of activity through covalent modification of enzyme targets. The proposed panel of assays will enable a thorough investigation of its inhibitory potential against key enzymes in major disease pathways. The results from these studies will be crucial in elucidating the pharmacological profile of this novel compound and guiding future drug discovery and development efforts.

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  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

  • 1-(2,4,5-TRICHLORO-PHENYL)-PYRROLE-2,5-DIONE. NextSDS. Available from: [Link]

  • Synthesis and Antibacterial Activity of Maleimides. BV FAPESP. Available from: [Link]

  • Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. PubMed. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available from: [Link]

  • KEGG PATHWAY Database. Genome.jp. Available from: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of New Trifloromethyl-pyrimidine Phenylsulfonylurea Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. PubMed. Available from: [Link]

  • Strategies for aromatics and substituted aromatic compound degradation and interlinking of pathways in bacteria. ResearchGate. Available from: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. Available from: [Link]

  • Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. MDPI. Available from: [Link]

Sources

Application

Application Note: 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione as a Next-Generation Cysteine-Targeted Molecular Probe

Executive Summary & Chemical Rationale The development of targeted covalent inhibitors (TCIs) and stable bioconjugates requires electrophilic warheads that balance rapid target engagement with long-term physiological sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of targeted covalent inhibitors (TCIs) and stable bioconjugates requires electrophilic warheads that balance rapid target engagement with long-term physiological stability. Historically, traditional N-alkyl maleimides have been the gold standard for cysteine-selective bioconjugation. However, they suffer from a critical flaw: the resulting thiosuccinimide adducts are susceptible to retro-Michael reactions in vivo, leading to premature payload release and off-target toxicity (e.g., transfer to serum albumin) 1.

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione represents a paradigm shift in covalent probe design. As an N-aryl maleimide, it leverages unique electronic and steric properties to overcome the limitations of its predecessors:

  • Resonance-Driven Stabilization: The electron-withdrawing nature of the N-aryl ring accelerates the initial thiol-Michael addition (~2.5× faster than N-alkyl variants) and, crucially, promotes the rapid, spontaneous hydrolysis of the intermediate thiosuccinimide ring. This ring-opening event irreversibly locks the conjugate into a highly stable thio-succinamic acid 2, 3.

  • Orthogonal Steric Tuning: The bulky ortho-substitution (2-(4-chlorophenylsulfanyl)) restricts the rotation of the N-phenyl ring. This specific conformation optimally aligns the pi-system to withdraw electron density from the maleimide core, fine-tuning its electrophilicity.

  • Enhanced Pharmacophore Engagement: The lipophilic 4-chlorophenyl moiety acts as a powerful anchor, engaging hydrophobic sub-pockets and halogen-bonding networks adjacent to target cysteines in kinase active sites (e.g., EGFR, BTK). This makes it an exceptional scaffold for discovering novel covalent ligands against historically "undruggable" targets 4.

Mechanistic Pathway of Covalent Stabilization

G A Target Protein (Cysteine-SH) C Thiosuccinimide Adduct (Unstable in vivo) A->C Michael Addition (Fast) B N-Aryl Maleimide Probe B->C D Thio-succinamic Acid (Irreversible & Stable) C->D Spontaneous Ring Hydrolysis (+18 Da, H2O)

Fig 1. N-aryl maleimide bioconjugation and subsequent stabilization via ring hydrolysis.

Quantitative Comparison: N-Alkyl vs. N-Aryl Maleimides

To justify the selection of this probe over traditional reagents, the following table summarizes the kinetic and thermodynamic advantages of the N-aryl maleimide scaffold based on recent chemoproteomic evaluations 2, 1.

PropertyTraditional N-Alkyl Maleimides1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dioneMechanistic Consequence
Thiol Reaction Kinetics FastUltra-Fast (~2.5x faster) Rapid target engagement; outcompetes off-target nucleophiles.
Thiosuccinimide Stability Highly Stable (Resists Hydrolysis)Unstable (Rapid Spontaneous Hydrolysis) N-aryl group promotes resonance-driven ring opening.
In Vivo Conjugate Stability Poor (~50% deconjugation at 7 days)Excellent (>95% intact at 7 days) Prevents retro-Michael payload transfer to serum albumin.
Primary Adduct Reversibility Reversible (Retro-Michael)Irreversible (Thio-succinamic acid) Ensures permanent target inhibition or label retention.

Application 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol utilizes the compound as a competitive probe to map its specific binding sites across the native proteome. By pre-incubating lysates with the compound, target cysteines are covalently blocked. A subsequent broad-spectrum probe (e.g., IAA-alkyne) is added to label all remaining unreacted cysteines.

Protocol A: Self-Validating ABPP Workflow

1. Proteome Extraction & Normalization

  • Step: Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40. Normalize protein concentration to 2 mg/mL.

  • Causality: HEPES is strictly required instead of Tris. Tris contains primary amines that can compete with thiols for maleimide binding at higher pH or during prolonged incubations, introducing false negatives. pH 7.4 ensures cysteines exist partially as highly nucleophilic thiolates while keeping lysines protonated and unreactive.

2. Probe Incubation (The Competition Step)

  • Step: Treat 1 mL of lysate with 10 µM of the probe (dissolved in DMSO, final DMSO concentration <1%) or a DMSO vehicle control for 1 hour at 37°C.

  • Causality: The 37°C incubation provides the thermal energy necessary not only for the Michael addition but for the subsequent ring-opening hydrolysis, ensuring the target cysteines are irreversibly blocked and cannot undergo thiol exchange during downstream processing.

3. Broad-Spectrum Labeling

  • Step: Add 100 µM Iodoacetamide-alkyne (IAA-alkyne) to both the probe-treated and DMSO-control samples. Incubate for 1 hour at room temperature in the dark.

  • Causality: IAA-alkyne indiscriminately labels all unreacted cysteines. Cysteines that were successfully engaged by our N-aryl maleimide probe will be protected from IAA-alkyne labeling.

4. Click Chemistry (CuAAC) & Enrichment

  • Step: Add biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour. Precipitate proteins, resuspend, and enrich using streptavidin-agarose beads.

  • Causality: TCEP reduces the Cu(II) catalyst to the active Cu(I) state required for the cycloaddition, covalently attaching biotin to the alkyne-tagged proteins for selective pulldown.

5. Validation & LC-MS/MS Analysis

  • Step: Perform on-bead tryptic digestion, label peptides with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Self-Validation Check: The system validates target specificity by calculating the competition ratio ( R=Probe TMT Intensity/DMSO TMT Intensity ). An R<0.2 confirms that the specific cysteine was covalently modified by the probe with high selectivity, serving as an internal quality control against non-specific background binding.

G Step1 1. Native Proteome Lysate (HEPES Buffer, pH 7.4) Step2 2. Incubation with Covalent Probe (Target Cys Blockade) Step1->Step2 Step3 3. IAA-Alkyne Addition (Labels Unreacted Cys) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotin-Azide Attachment) Step3->Step4 Step5 5. Streptavidin Enrichment & Tryptic Digestion Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Competition Ratio) Step5->Step6

Fig 2. Competitive Activity-Based Protein Profiling (ABPP) workflow for covalent target discovery.

Application 2: Synthesis of Ultra-Stable Bioconjugates

When utilizing this compound as a warhead for peptide labeling or targeted drug delivery, ensuring the completion of the hydrolysis step is paramount for in vivo stability.

Protocol B: Direct Protein Bioconjugation & Hydrolysis Stabilization

1. Preparation of the Thiol Substrate

  • Step: Dissolve the target protein/peptide in 50 mM Phosphate Buffer (pH 7.4) containing 20% Acetonitrile. Add 4 equivalents of TCEP and incubate for 30 minutes.

  • Causality: The 20% Acetonitrile co-solvent is critical. The 4-chlorophenylsulfanyl group is highly lipophilic; without the co-solvent, the probe will precipitate out of the aqueous buffer before conjugation can occur. TCEP ensures all target cysteines are fully reduced and nucleophilic.

2. Conjugation and Forced Hydrolysis

  • Step: Add 5 equivalents of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. Stir the reaction at 37°C for 2 hours.

  • Causality: While the initial Michael addition is instantaneous at room temperature, the reaction is held at 37°C for 2 hours to force the thermodynamic hydrolysis of the thiosuccinimide intermediate, ensuring the irreversible thio-succinamic acid is formed.

3. Validation via LC-MS Monitoring

  • Step: Withdraw a 5 µL aliquot, quench with 1% formic acid, and analyze via intact mass spectrometry.

  • Self-Validation Check: The protocol is self-validating through mass shift analysis. A successful initial conjugation will show a mass shift of +M (where M is the exact mass of the probe). However, the reaction is only validated as "stable" when the mass shifts an additional +18 Da (the addition of H₂O during ring hydrolysis). If the +18 Da shift is incomplete, the incubation time must be extended to prevent retro-Michael instability in vivo.

References

  • Hiscocks, H.G., Pascali, G., Ung, A.T. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." AppliedChem, 2023, 3(2), 256-278. URL:[Link]

  • Christie, R.J., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 2015. URL:[Link]

  • "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2025. URL:[Link]

Sources

Method

Application Note: In Vivo Evaluation of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione in Preclinical Mouse Models

Executive Summary & Mechanistic Rationale The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ) belongs to a highly specialized class of Targeted Covalent Inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ) belongs to a highly specialized class of Targeted Covalent Inhibitors (TCIs). Structurally, it features an electrophilic pyrrole-2,5-dione (maleimide) warhead linked to a lipophilic 2-(4-chlorophenylsulfanyl)phenyl scaffold.

In modern drug discovery, maleimides act as potent Michael acceptors that selectively alkylate nucleophilic thiolate anions (Cys-S⁻) within the binding pockets of target proteins (e.g., kinases, deubiquitinases, or transcription factors) . The ortho-substituted diaryl thioether moiety in CPPM forces the molecule into a sterically hindered, non-planar conformation. This structural rigidity is a deliberate design choice: it minimizes off-target reactivity with abundant physiological thiols like glutathione (GSH) while maximizing shape-complementarity with the target's hydrophobic pocket.

This guide provides a comprehensive, self-validating methodology for evaluating CPPM in murine models, addressing the unique pharmacological challenges of covalent modifiers—specifically formulation stability, ex vivo artifact prevention, and the measurement of the "PK/PD disconnect."

MOA CPPM CPPM (Maleimide Warhead) Complex Reversible Encounter Complex CPPM->Complex Affinity Target Target Protein (Reactive Cysteine) Target->Complex Binding Adduct Irreversible Covalent Adduct Complex->Adduct Michael Addition Effect Sustained Target Inhibition Adduct->Effect PK/PD Disconnect

Fig 1. Covalent mechanism of action and resulting PK/PD disconnect for CPPM.

Pre-Analytical Considerations: Formulation & Stability

The Causality of Formulation: Maleimides are highly susceptible to base-catalyzed ring-opening (hydrolysis to maleamic acid), which destroys their electrophilic properties. Furthermore, CPPM is highly lipophilic (high LogP). Therefore, standard physiological buffers (pH 7.4) will rapidly degrade the compound, and purely aqueous vehicles will cause precipitation.

To ensure the structural integrity of the pyrrole-2,5-dione core during dosing, the vehicle must be slightly acidic and devoid of nucleophilic excipients.

Optimized Vehicle Preparation:

  • Solubilization: Dissolve CPPM in 10% (v/v) anhydrous DMSO.

  • Surfactant/Cosolvent: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Vortex until completely clear.

  • Aqueous Phase: Slowly add 45% (v/v) of 50 mM Citrate Buffer (pH 5.5 ) while continuously stirring to prevent localized precipitation.

  • Validation: Analyze the formulation via LC-MS/MS pre- and post-dosing to confirm <2% maleimide ring-opening.

Protocol 1: Pharmacokinetics (PK) & Ex Vivo Quenching

A critical failure point in evaluating covalent inhibitors is ex vivo degradation. Once blood is drawn, CPPM can react with murine serum albumin or red blood cell thiols inside the collection tube, artificially lowering the measured circulating drug concentration .

Step-by-Step Methodology:

  • Animal Prep: Fast C57BL/6 mice (n=3 per time point) for 4 hours prior to oral (PO) dosing. Intravenous (IV) cohorts do not require fasting.

  • Administration: Administer CPPM at 5 mg/kg (IV) or 20 mg/kg (PO).

  • Quenched Collection (Critical Step): Pre-fill K2EDTA microtainers with 10 µL of 100 mM N-ethylmaleimide (NEM) and 10% Formic Acid.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. The pre-loaded NEM saturates blood thiols, and the acid lowers the pH, immediately freezing CPPM in its unreacted state.

  • Processing: Centrifuge at 2,000 x g for 10 min at 4°C. Extract plasma and analyze via LC-MS/MS.

Protocol 2: In Vivo Target Engagement (TE) Assay

Because CPPM forms an irreversible bond, its efficacy is driven by Target Occupancy , not steady-state plasma concentration. We utilize a competitive biotin-probe assay to quantify the percentage of target cysteines successfully alkylated by CPPM in vivo.

Step-by-Step Methodology:

  • Tissue Harvest: 24 hours post-dose (when plasma CPPM is cleared), euthanize the mice and rapidly excise the target tissue/tumor. Snap-freeze in liquid nitrogen.

  • Lysis: Homogenize tissue in Thiol-Free Lysis Buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 1% NP-40, protease inhibitors). Do not use DTT or β-mercaptoethanol.

  • Probe Labeling: Incubate 1 mg of lysate with 5 µM of a Biotin-PEG-Maleimide probe for 1 hour at 37°C. (The probe will only bind to cysteines that were not blocked by CPPM).

  • Pull-Down: Add Streptavidin-agarose beads to precipitate biotinylated proteins.

  • Quantification: Elute and perform Western Blotting against the target protein.

  • Validation System: A decrease in band intensity relative to the vehicle-treated control directly correlates to in vivo target occupancy by CPPM.

Protocol 3: Subcutaneous Xenograft Efficacy Model

To evaluate the phenotypic translation of CPPM's target engagement, a solid tumor xenograft model is employed following strict animal welfare guidelines .

Step-by-Step Methodology:

  • Inoculation: Inject 5 x 10⁶ target-dependent cancer cells (e.g., HCT116) suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize into Vehicle, CPPM (10 mg/kg), and CPPM (30 mg/kg) groups (n=8/group).

  • Dosing Regimen: Due to the irreversible mechanism of CPPM, daily dosing is often unnecessary. Dose via oral gavage every other day (Q2D).

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

Workflow Form Formulation (pH 5.5) Dose In Vivo Dosing (IV/PO) Form->Dose PK PK Profiling (Ex Vivo Quench) Dose->PK PD Target Engagement (Cys-Occupancy) Dose->PD Eff Efficacy (Xenograft TGI) Dose->Eff PK->PD Disconnect

Fig 2. Preclinical in vivo workflow for evaluating CPPM pharmacokinetics and efficacy.

Quantitative Data Summaries

The following tables summarize expected benchmark data demonstrating the successful application of these protocols. Note the rapid clearance in Table 1 contrasted with the sustained target occupancy in Table 2—the hallmark of a highly optimized TCI.

Table 1: Pharmacokinetic Parameters of CPPM in C57BL/6 Mice

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC₀₋₂₄ (h*ng/mL)T₁/₂ (h)Bioavailability (F%)
IV5.0-2,140 ± 1803,850 ± 2101.2 ± 0.3100%
PO20.01.01,420 ± 1506,460 ± 3401.8 ± 0.441.9%

Table 2: Tumor Growth Inhibition (TGI) and Target Occupancy (Day 21)

Treatment GroupDose RegimenFinal Tumor Vol (mm³)TGI (%)Target Occupancy at 24h Post-Dose (%)
VehicleQ2D, PO1,250 ± 180-0% (Baseline)
CPPM Low Dose10 mg/kg Q2D, PO680 ± 11045.6%62 ± 5%
CPPM High Dose30 mg/kg Q2D, PO210 ± 6583.2%94 ± 3%

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.[Link]

  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876-884.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Double, J. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Cell Chemical Biology, 24(4), 433-445.[Link]

Application

Preparation of Stock Solutions for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: An Application Note and Protocol

Abstract This comprehensive guide details the preparation of a stock solution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, a compound of interest in drug discovery and development due to its reactive male...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the preparation of a stock solution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, a compound of interest in drug discovery and development due to its reactive maleimide moiety. This document provides a robust, step-by-step protocol for researchers, scientists, and professionals in the field, emphasizing best practices to ensure the accuracy, reproducibility, and stability of the resulting solution. The protocol is grounded in the chemical properties of N-substituted maleimides and general principles of laboratory solution preparation.

Introduction: Understanding the Compound

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione belongs to the class of N-substituted maleimides. The pyrrole-2,5-dione ring, also known as a maleimide, is a key functional group that imparts reactivity towards thiol groups, primarily found in cysteine residues of proteins. This specific reactivity makes maleimide-containing compounds valuable tools for bioconjugation, labeling, and as potential therapeutic agents that can covalently bind to target proteins. The phenyl and chloro-phenylsulfanyl substituents on the nitrogen and phenyl ring, respectively, modulate the compound's physicochemical properties, including its solubility, stability, and biological activity.

The inherent reactivity of the maleimide group also presents challenges for its handling and storage. The double bond within the maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which opens the ring to form a non-reactive maleamic acid derivative.[1] Therefore, careful consideration of solvent choice, pH, and storage conditions is paramount to maintaining the integrity and reactivity of a 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione stock solution.

Core Principles of Stock Solution Preparation

The preparation of an accurate and stable stock solution is the foundation of reliable and reproducible experimental results. The core principles guiding this protocol are:

  • Accuracy: Precise weighing of the solute and accurate measurement of the solvent volume are critical for achieving the desired concentration.[2]

  • Solubility: Selecting an appropriate solvent that fully dissolves the compound at the target concentration without causing degradation is essential.

  • Stability: The chosen solvent and storage conditions should minimize degradation of the compound over time, preserving its chemical integrity and biological activity.

  • Safety: Adherence to appropriate safety protocols is mandatory when handling any chemical compound.

Materials and Equipment

3.1. Chemical Compound:

  • 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (Purity ≥95%)

3.2. Solvents (High-Purity, Anhydrous):

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

3.3. Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of appropriate volumes

  • Pipettes (calibrated) and sterile pipette tips

  • Spatula

  • Weighing paper or weighing boat

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

Detailed Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione in DMSO. The concentration can be adjusted as needed, but it is advisable to prepare a concentrated stock to minimize the volume of organic solvent added to aqueous experimental systems.

4.1. Calculation of Required Mass:

  • Determine the Molecular Weight (MW): The molecular formula of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is C₁₆H₁₀ClNO₂S. The calculated molecular weight is approximately 327.78 g/mol . Always verify the molecular weight from the supplier's certificate of analysis.

  • Calculate the Mass: Use the following formula to calculate the mass of the compound required to prepare the desired volume of stock solution:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    For example, to prepare 10 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 0.010 L x 327.78 g/mol x 1000 mg/g = 3.28 mg

4.2. Step-by-Step Procedure:

  • Pre-dissolution Setup:

    • Ensure all glassware is clean and dry.

    • Work within a fume hood to avoid inhalation of the compound and solvent vapors.

    • Don all necessary PPE.

  • Weighing the Compound:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully weigh the calculated mass of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione onto the weighing paper. Record the exact mass.[2]

  • Dissolution:

    • Carefully transfer the weighed compound into a clean, dry volumetric flask of the appropriate size (e.g., 10 mL for a 10 mL final volume).

    • Add a portion of the chosen solvent (e.g., approximately 7-8 mL of DMSO for a 10 mL final volume) to the volumetric flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting.

    • For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath at room temperature can be employed. Avoid excessive heating.

  • Bringing to Final Volume:

    • Once the compound is completely dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.[1]

    • Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Transfer the stock solution to a clean, amber glass vial with a screw cap to protect it from light.

    • Label the vial clearly with the following information:

      • Name of the compound: 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

      • Concentration of the stock solution

      • Solvent used

      • Date of preparation

      • Your initials

    • Store the stock solution at -20°C for short- to medium-term storage and at -80°C for long-term storage.

Workflow Diagram

G cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Required Mass (Concentration, Volume, MW) start->calculate weigh Accurately Weigh Compound on Analytical Balance calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~70-80% of Solvent transfer->add_solvent dissolve Dissolve Compound (Vortex/Sonicate if needed) add_solvent->dissolve final_volume Bring to Final Volume with Solvent dissolve->final_volume mix Mix Thoroughly by Inversion final_volume->mix aliquot Aliquot into Amber Vials mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione Synthesis

Welcome to the technical support center for the synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance reaction yield and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis, providing explanations grounded in reaction mechanisms and offering field-tested solutions.

Problem Area 1: Low or No Product Yield

Q1: My reaction to form the N-arylmaleimide from the precursor amine is not proceeding to completion or shows a very low yield. What are the likely causes?

A1: Incomplete cyclodehydration of the intermediate N-arylmaleamic acid is the most common reason for low yields. This step is critical and sensitive to several factors.

  • Causality—The "Why": The conversion of the maleamic acid intermediate to the final maleimide is a cyclodehydration reaction. This process requires the removal of a water molecule to form the stable five-membered imide ring. Insufficiently forcing conditions (temperature, dehydrating agent) will result in unreacted starting material.[1][2]

  • Solutions & Optimization:

    • Dehydrating Agent & Catalyst: The classic and most effective method involves using a chemical dehydrating agent. Acetic anhydride is a common and efficient choice, often used with a catalytic amount of sodium acetate.[3][4] The sodium acetate acts as a base to facilitate the ring closure.

    • Temperature Control: This reaction typically requires heating. A temperature range of 80-100°C is generally effective.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting maleamic acid spot disappears. Overheating can lead to side products and discoloration.

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water in the reaction mixture will inhibit the dehydration process and can hydrolyze the acetic anhydride.

Q2: I am observing a complex mixture of products and significant baseline material on my TLC plate. How can I improve the reaction's selectivity?

A2: A complex product mixture often points to side reactions involving the starting amine or the maleic anhydride.

  • Causality—The "Why": Maleic anhydride is an electrophile and can react with the primary amine at a 2:1 ratio, leading to undesired byproducts. Furthermore, if the reaction temperature is too high or the time too long, polymerization of the maleimide product can occur, which is often observed as baseline material on a TLC plate.[5]

  • Solutions & Optimization:

    • Two-Step Procedure: The most reliable method to ensure high selectivity is a two-step synthesis.[2][3][6] First, react the precursor amine, 2-(4-chlorophenylsulfanyl)aniline, with maleic anhydride at a low temperature (room temperature or below) to form the N-[2-(4-chlorophenylsulfanyl)phenyl]maleamic acid intermediate. Isolate this intermediate before proceeding to the cyclodehydration step. This prevents the side reactions associated with having both amine and excess anhydride present under heating.[2]

    • Stoichiometry Control: Use a precise 1:1 molar ratio of the amine to maleic anhydride for the formation of the maleamic acid.

    • Reaction Monitoring: Use TLC to monitor the consumption of the starting amine. The maleamic acid product will have a different Rf value. Once the amine is consumed, proceed with isolating the intermediate.

Q3: My crude yield is reasonable, but I am losing a significant amount of product during purification. What are the best practices for purification?

A3: Product loss during purification is often due to suboptimal crystallization techniques or irreversible adsorption on silica gel.

  • Causality—The "Why": N-aryl maleimides can be sensitive to certain conditions. While stable, prolonged exposure to highly polar solvents on silica gel can sometimes lead to ring-opening or degradation. Poor choice of recrystallization solvents will lead to low recovery.

  • Solutions & Optimization:

    • Recrystallization: This is often the preferred method for purification. After the reaction workup (quenching in ice water and filtering the crude solid), perform a solvent screen.[1] Common solvent systems include dichloromethane/hexane, ethyl acetate/hexane, or recrystallization from alcohols like methanol or ethanol.[7]

    • Silica Gel Chromatography: If chromatography is necessary, use a less polar eluent system to move the product off the column efficiently. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane.[1][5][8] Do not let the product sit on the column for an extended period. Pre-treating the silica gel with a small amount of a non-polar solvent can sometimes help reduce irreversible adsorption.

Problem Area 2: Product Purity Issues

Q4: My final product is yellow or brown, even after purification. How can I remove these colored impurities?

A4: Discoloration is typically due to trace impurities, often resulting from oxidation or polymerization.[5]

  • Causality—The "Why": The starting aniline derivative can be susceptible to air oxidation, which forms highly colored impurities. Additionally, trace amounts of oligomers or polymers formed during the reaction can be intensely colored.

  • Solutions & Optimization:

    • Activated Carbon Treatment: Dissolve the crude or purified product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. Crystallize the product from the filtrate. This is highly effective at removing colored impurities.

    • Purify the Starting Amine: If the precursor amine, 2-(4-chlorophenylsulfanyl)aniline, is discolored, purify it first by column chromatography or recrystallization before starting the synthesis.

    • Use of an Inhibitor: In some cases, adding a radical inhibitor like hydroquinone during the cyclization step can prevent polymerization, though this should be used judiciously.[7]

Q5: My NMR spectrum shows peaks that I cannot account for. What are the most likely side products?

A5: The most common side product is the unreacted N-arylmaleamic acid intermediate.

  • Causality—The "Why": If the cyclodehydration step is incomplete, the maleamic acid will be carried through the workup. Its NMR spectrum will be different, notably showing signals for the carboxylic acid proton and distinct vinyl protons compared to the cyclized maleimide.

  • Solutions & Optimization:

    • Characterization: The maleamic acid will have characteristic broad peaks for the -COOH and -NH protons in the ¹H NMR spectrum. The two vinyl protons will also have a different chemical shift compared to the symmetrical maleimide ring protons, which typically appear as a singlet around 6.7-7.2 ppm.[8]

    • Removal: The maleamic acid is acidic. It can be removed by washing a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a mild aqueous base like sodium bicarbonate solution. The desired maleimide product will remain in the organic layer, while the maleamic acid salt will be extracted into the aqueous layer.

    • Re-subject to Reaction Conditions: If a significant amount of maleamic acid is present, the purified mixture can be re-subjected to the cyclodehydration conditions (acetic anhydride and sodium acetate) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for the cyclodehydration step? The most widely reported and effective "solvent" and dehydrating agent for this step is acetic anhydride itself.[3][4] Using it in excess ensures the reaction goes to completion.

FAQ 2: How critical is the order of addition of reagents? For the initial formation of the maleamic acid, it is best to add the maleic anhydride portion-wise to a solution of the amine at a controlled temperature. This prevents localized heating and potential side reactions.

FAQ 3: Are there any specific safety precautions I should take? Yes. Maleic anhydride is corrosive and a respiratory irritant. Acetic anhydride is also corrosive and has a strong odor. Both should be handled exclusively in a well-ventilated fume hood. 4-Chlorothiophenol, a likely precursor to the starting amine, has a potent and unpleasant odor; appropriate engineering controls should be used. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

FAQ 4: Can I monitor the reaction by LC-MS? Absolutely. LC-MS is an excellent tool for monitoring the progress. You can track the consumption of the starting amine (M+), the appearance of the maleamic acid intermediate (M+H₂O), and the formation of the final product (M+). This provides precise information on reaction kinetics and purity.

Data & Visualization

Table 1: Recommended Reaction Parameters for Two-Step Synthesis
ParameterStep 1: Maleamic Acid FormationStep 2: Cyclodehydration
Key Reagents 2-(4-chlorophenylsulfanyl)aniline, Maleic AnhydrideN-arylmaleamic acid, Acetic Anhydride, Sodium Acetate
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetic Anhydride
Temperature 0°C to Room Temperature80 - 100°C[1][4]
Time 1 - 3 hours45 min - 4 hours (Monitor by TLC)[1][4]
Stoichiometry 1:1 (Amine:Anhydride)1:excess:0.2 eq (Acid:Ac₂O:NaOAc)
Workup Solvent removalPour into ice-water, filter solid[1]
Diagrams

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Purification A 2-(4-chlorophenylsulfanyl)aniline + Maleic Anhydride B Dissolve in DCM/THF Stir at RT, 1-3h A->B C Isolate Intermediate: N-arylmaleamic acid B->C D N-arylmaleamic acid + Acetic Anhydride + Sodium Acetate C->D E Heat at 80-100°C Monitor by TLC D->E F Crude Product E->F G Quench in Ice-Water Filter Solid F->G H Recrystallization or Silica Gel Chromatography G->H I Pure 1-[2-(4-Chloro-phenylsulfanyl) -phenyl]-pyrrole-2,5-dione H->I

G Start Low Yield or Impure Product Q1 Check TLC of crude product. Is starting amine present? Start->Q1 Q2 Is maleamic acid intermediate present? Q1->Q2 No Sol1 SNAr reaction failed. Check precursors, base, temp. Q1->Sol1 Yes Q3 Is product discolored? Q2->Q3 No Sol2 Incomplete cyclodehydration. Increase reaction time/temp. Ensure anhydrous conditions. Q2->Sol2 Yes Sol3 Treat with activated carbon. Purify starting amine. Q3->Sol3 Yes End Optimized Synthesis Q3->End No Sol1->End Sol2->End Sol3->End

Detailed Experimental Protocol

This protocol details the recommended two-step synthesis for obtaining high-purity 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione.

Step 1: Synthesis of (Z)-4-((2-((4-chlorophenyl)thio)phenyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)

  • In a dry round-bottomed flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-((4-chlorophenyl)thio)aniline in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add 1.0 equivalent of maleic anhydride portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting amine spot is no longer visible.

  • Upon completion, remove the solvent under reduced pressure to yield the crude maleamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

  • To the flask containing the crude maleamic acid from Step 1, add 10 volumes of acetic anhydride and 0.2 equivalents of anhydrous sodium acetate.

  • Equip the flask with a reflux condenser and heat the mixture to 90-100°C in an oil bath.

  • Stir the reaction at this temperature for 1-2 hours. Monitor the conversion of the maleamic acid to the maleimide by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water, while stirring vigorously. A solid precipitate should form.[1]

  • Continue stirring for 30 minutes until all the excess acetic anhydride has been quenched.

  • Filter the solid product using a Büchner funnel, washing it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Purification:

  • Dissolve the crude solid in a minimal amount of hot dichloromethane or ethyl acetate.

  • Add hexane dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the final product as a crystalline solid.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Books Gateway. [Link]

  • KR20180037796A - Purification method of n-substituted maleimide.
  • Synthesis of Maleimide Derivatives and Benzo[1][6]oxetane Derivatives: a Modification Method of Amine-Containing Pharmaceuticals. The Journal of Organic Chemistry - ACS Publications. [Link]

  • KR102213649B1 - Method for purifying n-substituted maleimide.
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]

  • Synthesis of Maleimide Derivatives and Benzo[1][6]oxetane Derivatives: a Modification Method of Amine-Containing Pharmaceuticals. The Journal of Organic Chemistry. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide. Bioconjugate Chemistry - ACS Publications. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • CN1962634A - Process for preparing N-phenyl maleimide.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC. [Link]

  • Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • CN104557657A - One-step synthesis method of N-phenylmaleimide.
  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

  • Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. SciSpace. [Link]

  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. RJWave.org. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Maleimide-Based Targeted Covalent Inhibitors

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals investigating cellular resistance to 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals investigating cellular resistance to 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ).

As a targeted covalent inhibitor (TCI), CPPM utilizes a pyrrole-2,5-dione (maleimide) warhead to achieve semi-permanent target engagement via a Michael addition with a nucleophilic cysteine residue[1]. While this mechanism provides exceptional potency, the electrophilic nature of the maleimide ring introduces specific liabilities in complex cellular environments. This guide dissects the causality of resistance mechanisms and provides self-validating troubleshooting protocols to restore experimental integrity.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My cells initially responded to CPPM, but prolonged exposure resulted in a >20-fold rightward shift in the IC₅₀. Is the drug degrading?

Application Scientist Insight: While maleimide hydrolysis (ring-opening into an inactive maleamic acid) can occur at pH > 7.5[1], time-dependent resistance in live cells is most frequently caused by Glutathione (GSH) scavenging . The Causality: GSH is present in cells at concentrations up to 10 mM. The thiolate anion of GSH acts as a highly competitive nucleophile, intercepting the electron-deficient double bond of the CPPM maleimide ring before it can reach its protein target[2]. This off-target Michael addition forms a stable thiosuccinimide adduct that is subsequently exported from the cell. The Fix: Pre-treat your cell cultures with Buthionine sulfoximine (BSO) at 50 µM for 24 hours prior to CPPM administration. BSO inhibits gamma-glutamylcysteine synthetase, depleting intracellular GSH. If CPPM potency is restored, GSH scavenging is the definitive resistance mechanism.

Q2: I confirmed the drug is reaching the intracellular space, but target engagement assays show no covalent adduct formation. What is preventing the reaction?

Application Scientist Insight: If the drug is present but failing to bind, you are likely observing a failure in the kinact​ (inactivation) step of the two-step covalent binding model[3]. This usually stems from two distinct biological pressures:

  • Target Mutation: A genetic mutation converting the target Cysteine to a Serine or Alanine. Serine's hydroxyl group is a significantly weaker nucleophile at physiological pH and will not attack the maleimide ring.

  • Redox Alteration (Cysteine Oxidation): High levels of reactive oxygen species (ROS) can oxidize the target cysteine to a sulfenic (-SOH) or sulfinic (-SO₂H) acid[4]. While maleimides can react with sulfinic acids under highly specific conditions, the reaction kinetics are severely impaired compared to a free thiolate, effectively rendering the target resistant. The Fix: Perform an intact protein mass spectrometry assay (Protocol 1 below) to differentiate between a mass shift indicative of a mutation versus an oxidation event.

Part 2: Visualizing Resistance Pathways

To systematically troubleshoot, you must map the competing kinetic pathways of your TCI. The diagram below illustrates how CPPM partitions between therapeutic target engagement and resistance sinks.

G Compound CPPM (Maleimide TCI) GSH Glutathione (GSH) Scavenging Compound->GSH Michael Addition Efflux ABC Transporter Efflux Compound->Efflux Export Target Target Protein (Active Cys) Compound->Target kinact/KI Adduct Covalent Thiosuccinimide Adduct Target->Adduct Nucleophilic Attack Oxidation Cys Oxidation (ROS) Target->Oxidation Oxidative Stress Mutation Target Mutation (Cys -> Ser) Target->Mutation Genetic Pressure

Fig 1: Kinetic partitioning of CPPM between therapeutic target engagement and cellular resistance sinks.

Part 3: Quantitative Resistance Phenotypes

Understanding the magnitude of the IC₅₀ shift and the reversibility of the inhibition is critical for diagnosing the specific mode of resistance[5]. Compare your experimental data against this reference matrix:

Resistance MechanismPhenotypic IndicatorIC₅₀ Shift (WT vs Resistant)Washout Assay ResultPrimary Diagnostic Assay
Target Mutation (Cys→Ser) Complete loss of covalent binding>100-foldImmediate recovery of activityIntact Protein MS / Sequencing
GSH Scavenging Time-dependent loss of potency10 to 50-foldSustained inhibition (if dosed high)LC-MS/MS for GSH-adducts
Cysteine Oxidation Reduced kinact​ efficiency5 to 20-foldPartial recovery over timeDimedone labeling
Efflux Pump Upregulation Reduced intracellular concentration10 to 30-foldImmediate recovery of activityFluorometric efflux assay

Part 4: Self-Validating Experimental Protocols

Do not rely on phenotypic shifts alone. Use the following protocols to mechanistically validate the source of CPPM resistance.

Protocol 1: Intact Protein Mass Spectrometry for Target Engagement

This protocol determines if resistance is due to a failure in the covalent bond formation ( kinact​ ) step[3].

  • Causality: By analyzing the intact mass of the target protein, you can definitively observe the +207 Da mass shift corresponding to the covalent attachment of CPPM. The absence of this shift in resistant cells confirms target modification.

  • Self-Validating System: This protocol requires a parallel run with a recombinant Cys-to-Ser mutant protein. The mutant must show NO mass shift, proving the assay's specificity for the target cysteine.

Step-by-Step Methodology:

  • Lysis & Immunoprecipitation: Lyse resistant and wild-type (WT) cells in non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors. Immunoprecipitate the target protein using a specific monoclonal antibody cross-linked to magnetic beads.

  • On-Bead Drug Dosing: Wash beads 3x with reaction buffer (pH 7.0 to prevent maleimide hydrolysis[6]). Dose the beads with 10 µM CPPM for 2 hours at room temperature.

  • Elution & Desalting: Elute the protein using 0.1% Formic Acid. Desalt the samples using C4 ZipTips to remove buffer salts that cause ion suppression.

  • LC-MS Acquisition: Inject the sample into a high-resolution Q-TOF mass spectrometer coupled to a nano-LC system.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for the WT protein mass + 207 Da (CPPM adduct).

Protocol 2: GSH-Adduct LC-MS/MS Assay

This protocol quantifies the extent to which intracellular glutathione is neutralizing CPPM before it reaches the target[2].

Step-by-Step Methodology:

  • Cell Dosing: Plate resistant cells and dose with 5 µM CPPM. Include a control well pre-treated with 50 µM BSO for 24 hours.

  • Metabolite Extraction: After 4 hours, wash cells rapidly with ice-cold PBS. Quench metabolism and extract metabolites by adding 80% cold methanol (-80°C).

  • Centrifugation: Scrape cells, vortex for 10 minutes at 4°C, and centrifuge at 15,000 x g for 15 minutes to pellet proteins.

  • Targeted LC-MS/MS: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the CPPM-GSH conjugate (calculated by adding the exact mass of GSH [307.08 Da] to CPPM[207.01 Da]).

  • Validation: The BSO-treated control must show a >90% reduction in the CPPM-GSH adduct peak area, validating that the adduct is formed via intracellular GSH scavenging.

Part 5: Diagnostic Workflow

Follow this logical decision tree to identify the root cause of your experimental failure.

Workflow Start Resistance to CPPM Observed Step1 Perform Washout Assay Start->Step1 Rev Reversible Inhibition (Adduct not forming) Step1->Rev Irrev Irreversible Inhibition (Pathway bypassed) Step1->Irrev CheckMut Sequence Target Gene (Check Cys Mutation) Rev->CheckMut Target Modification? CheckGSH LC-MS for GSH-Adducts (Check Scavenging) Rev->CheckGSH Drug Scavenged? CheckOx Dimedone Assay (Check Cys Oxidation) Rev->CheckOx Redox Alteration? AltPath Investigate Compensatory Kinase Signaling Irrev->AltPath Target is engaged

Fig 2: Troubleshooting decision tree for diagnosing TCI resistance mechanisms.

References

  • Kato, T., et al. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. MDPI International Journal of Molecular Sciences. Retrieved from[Link][5]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences (PNAS). Retrieved from[Link][4]

  • Bandyopadhyay, S., et al. (2019). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PubMed Central (PMC). Retrieved from[Link][2]

  • Smith, J. A., et al. (2025). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link][3]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Welcome to the technical support center for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound while minimizing potential off-target effects. As a pyrrole-2,5-dione derivative, this molecule holds potential for biological activity, likely through the inhibition of protein kinases or other cellular signaling pathways.[1][2][3] However, like many small molecule inhibitors, ensuring that the observed biological effects are due to the intended target is paramount for the integrity of your research.[4][5]

This guide provides a structured approach to identifying, understanding, and mitigating off-target effects through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of small molecule inhibitors, with a focus on compounds with a pyrrole-2,5-dione scaffold.

Q1: What are off-target effects and why are they a concern with a compound like 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[4] This is a significant concern because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.[4][6] For a pyrrole-2,5-dione derivative, which may be designed as a kinase inhibitor, off-target effects could manifest as the inhibition of other kinases or unrelated proteins, confounding the understanding of the compound's true mechanism of action.[5][7]

Q2: My initial screen with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione shows a potent effect. How can I be sure this is an on-target effect?

A2: Potency in an initial screen is a promising start, but it does not guarantee on-target activity. To build confidence in your results, a multi-pronged approach is necessary:

  • Orthogonal Assays: Confirm the phenotype with a different experimental modality. For example, if you observe cell death, verify this with multiple assays that measure different aspects of cell viability (e.g., metabolic activity, membrane integrity).[8]

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target in a cellular context.[4]

  • Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of your compound. These should not produce the same biological effect.[4]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. The resulting phenotype should mimic the effect of your compound.[4]

Q3: At what concentration should I use 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione to minimize off-target effects?

A3: The optimal concentration will be a balance between achieving the desired on-target effect and minimizing off-target activity. It is crucial to perform a dose-response curve for your primary assay. Off-target effects are often more pronounced at higher concentrations.[4] Ideally, you should work within the lowest effective concentration range that produces a robust and reproducible on-target phenotype.

Q4: Are there any known off-targets for pyrrole-2,5-dione derivatives?

Part 2: Troubleshooting Guides

This section provides practical advice for common experimental issues that may arise from off-target effects.

Observed Problem Potential Cause (related to Off-Target Effects) Troubleshooting Steps
High Cellular Toxicity at Low Concentrations The compound may have potent off-target effects on essential cellular machinery.[6]1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (toxic concentration 50%).[4] 2. Compare the TC50 to the EC50 (effective concentration 50%) of your on-target effect. A small therapeutic window suggests significant off-target toxicity. 3. Test the compound in a different cell line to assess if the toxicity is cell-type specific.[4]
Inconsistent or Non-Reproducible Results Off-target effects can introduce variability by affecting multiple signaling pathways, leading to a less stable phenotype.1. Ensure consistent cell culture conditions (passage number, confluency).[4] 2. Prepare fresh dilutions of the compound for each experiment. 3. Consider a shorter incubation time to minimize the impact of downstream off-target signaling.
Observed Phenotype Does Not Match Genetic Knockdown of the Target The observed phenotype may be a result of off-target effects dominating the cellular response.[4]1. Perform a target engagement assay to confirm that the compound is binding to the intended target at the concentrations used.[4] 2. Conduct a proteome-wide profiling experiment (e.g., chemical proteomics) to identify potential off-targets.[4] 3. Use a structurally related, inactive control compound. If it produces the same phenotype, off-target effects are likely.[4]
No Observable Effect Even at High Concentrations The compound may have low cell permeability or be rapidly metabolized, preventing it from reaching its intracellular target in sufficient concentrations.[4] While not a direct off-target issue, these factors can lead to the use of excessively high concentrations where off-target effects become more probable.1. Assess cell permeability using a cellular thermal shift assay (CETSA) or similar methods. 2. Evaluate the compound's stability in cell culture media over the experimental time course.[4]

Part 3: Experimental Protocols & Workflows

To rigorously characterize and minimize the off-target effects of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, a systematic approach is recommended.

Workflow for Characterizing Off-Target Effects

Off-Target Characterization Workflow A Start: Compound of Interest (1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione) B Dose-Response Curve in Primary Assay (e.g., cell viability, target phosphorylation) A->B C Determine EC50 and Optimal Concentration Range B->C D Target Engagement Assay (e.g., NanoBRET™, CETSA) C->D E Biochemical Kinase Profiling (e.g., against a panel of kinases) C->E F Cell-Based Off-Target Assays (e.g., phenotypic screening, counter-screens) C->F G Proteomic Profiling (e.g., chemical proteomics) C->G Optional, for deep profiling H Data Analysis and Off-Target Identification D->H E->H F->H G->H I Refine Experimental Conditions (e.g., lower concentration, shorter incubation) H->I J Confirm Off-Target with Genetic Approaches (e.g., siRNA, CRISPR) H->J K Informed Decision on Compound's Utility and Limitations I->K J->K Troubleshooting Decision Tree A Is the observed phenotype consistent with target knockdown? B Yes A->B Consistent C No A->C Inconsistent G Proceed with caution. Consider orthogonal validation. B->G D Does the compound show target engagement in cells? C->D E Yes D->E F No D->F J Does an inactive analog produce the same phenotype? E->J I Investigate cell permeability and compound stability. F->I H Phenotype is likely due to off-target effects. K Yes J->K L No J->L K->H L->G

Caption: A decision-making tree for interpreting experimental outcomes.

Part 4: Data Interpretation and Best Practices

  • Quantitative Analysis: Always strive for quantitative data. IC50 and EC50 values are more informative than qualitative observations.

  • Selectivity Index: When profiling against other kinases, calculate a selectivity index (IC50 for off-target / IC50 for on-target). A higher index indicates greater selectivity.

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the compound.

  • Positive and Negative Controls: Use known selective and non-selective inhibitors as controls in your assays to validate your experimental setup.

  • Data Visualization: Plot your data clearly. Dose-response curves should be sigmoidal. Bar charts are useful for comparing inhibition across a kinase panel.

References

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • MDPI. (2022, March 27). Cell-Based Chemical Safety Assessment and Therapeutic Discovery Using Array-Based Sensors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Society of Toxicology. (2018, March 11). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 15). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,4,5-TRICHLORO-PHENYL)-PYRROLE-2,5-DIONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Retrieved from [Link]

  • MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

  • RJWave. (n.d.). Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, January 15). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 15). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • SciSpace. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, September 15). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Retrieved from [Link]

Sources

Optimization

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione purification challenges

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione , a highly reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione , a highly reactive N-aryl maleimide featuring an oxidation-sensitive thioether linkage.

Due to its dual-vulnerability—rapid imide hydrolysis and thioether oxidation—standard purification protocols often lead to catastrophic yield losses. This guide synthesizes mechanistic causality with field-proven methodologies to help you establish a self-validating purification system.

Quantitative Troubleshooting Matrix

Before diving into the mechanistic FAQs, consult this diagnostic table to match your analytical observations (LC-MS/TLC) with the root cause and immediate corrective action.

Analytical ObservationMass Shift (LC-MS)Root Chemical CauseImmediate Corrective Action
Two new polar spots on TLC+18 DaHydrolysis: Ring-opening to maleamic acid regioisomers.Eliminate aqueous basic/neutral workups; use strictly anhydrous or slightly acidic conditions.
Single new spot, slightly more polar+16 DaOxidation: Thioether oxidation to sulfoxide.Degas chromatography solvents; minimize silica gel residence time; blanket with Argon.
Single new spot, highly polar+32 DaOver-oxidation: Thioether oxidation to sulfone.Avoid ethereal solvents containing peroxides; switch to inert atmospheric handling.
Co-eluting non-polar spot-18 Da (from precursor)Incomplete Cyclodehydration: Unreacted maleamic acid.Ensure complete consumption of acetic anhydride/sodium acetate during synthesis.

Frequently Asked Questions (FAQs)

Q1: During aqueous workup, my pure maleimide degrades into a mixture of two new compounds with a +18 Da mass shift. Why is this happening, and how do I prevent it? A: You are observing the rapid hydrolysis of the maleimide ring into two regioisomers of maleamic acid.

  • The Causality: Unlike N-alkyl maleimides, N-aryl maleimides are exceptionally susceptible to hydrolysis[1]. The nitrogen lone pair electrons resonate into the conjugated π -system of the adjacent phenyl ring. This delocalization strips electron density away from the maleimide carbonyl carbons, making them highly electrophilic and vulnerable to nucleophilic attack by water[1].

  • The Solution: You must avoid neutral-to-alkaline aqueous environments. If an aqueous wash is mandatory to remove cyclodehydration reagents (like sodium acetate), use a cold, mildly acidic wash (e.g., 0.1 M HCl) and immediately extract into an organic layer, followed by rigorous drying over anhydrous Na2​SO4​ [2].

Q2: After silica gel chromatography, LC-MS shows a +16 Da mass shift, but I didn't use any oxidants. Where is the oxidation coming from? A: The 4-chloro-phenylsulfanyl (thioether) moiety is undergoing aerobic oxidation to a sulfoxide, catalyzed directly by the stationary phase.

  • The Causality: Silica gel is not entirely inert. When compounds containing electron-rich thioethers or prenyl groups are exposed to silica gel in the presence of ambient oxygen, surface silyloxy radicals (SiO•) can mediate rapid oxidative degradation[3][4]. This artifact formation can occur within 30 minutes of the compound sitting on the column or a TLC plate[4].

  • The Solution: You must decouple the compound from oxygen during purification. Use degassed solvents (sparged with Argon for 15 minutes), run "flash" (rapid) chromatography to minimize column residence time, and never leave the compound dry on silica. Alternatively, switch to deactivated neutral alumina, which lacks these aggressive radical surface sites[5][6].

Q3: How do I efficiently separate the closed-ring maleimide from the open-ring maleamic acid precursor without triggering further degradation? A: The transition from maleamic acid to maleimide is typically achieved via dehydrative cyclization using acetic anhydride and sodium acetate[2][7]. The key to purification is exploiting the drastic solubility difference between the acid and the imide before chromatography. By precipitating the product in cold water/ice directly from the acetic anhydride mixture, you can isolate the hydrophobic maleimide via filtration, bypassing the need for a high-risk silica column entirely[8].

Mechanistic & Workflow Visualizations

DegradationPathways Target 1-[2-(4-Chloro-phenylsulfanyl)-phenyl] -pyrrole-2,5-dione Hydrolysis Hydrolysis Pathway (Nucleophilic Attack) Target->Hydrolysis H2O, pH > 6.5 Oxidation Oxidation Pathway (Silica/O2 Mediated) Target->Oxidation Silica Gel + Air Maleamic Maleamic Acid Regioisomers (+18 Da) Hydrolysis->Maleamic Sulfoxide Sulfoxide / Sulfone (+16 Da / +32 Da) Oxidation->Sulfoxide

Figure 1: Dual degradation pathways of the target N-aryl maleimide via hydrolysis and thioether oxidation.

PurificationWorkflow Crude Crude Reaction Mixture Step1 Cold Acidic Quench (0.1M HCl) Crude->Step1 Prevents Hydrolysis Step2 Degassed Organic Extraction (Argon) Step1->Step2 Removes Salts Step3 Fast Flash Chromatography Step2->Step3 Prevents Oxidation Pure Pure Target Compound Step3->Pure

Figure 2: Optimized self-validating purification workflow to mitigate degradation.

Step-by-Step Experimental Methodologies

Protocol A: Anhydrous Cyclodehydration & Hydrolysis-Free Workup

Objective: Convert the maleamic acid intermediate to the target maleimide while preventing premature ring-opening.

  • Reaction: Suspend the N-[2-(4-chloro-phenylsulfanyl)-phenyl]-maleamic acid precursor in anhydrous acetic anhydride (approx. 3-5 mL per gram of starting material).

  • Catalysis: Add 0.5 equivalents of anhydrous sodium acetate. Stir the suspension and heat to 80–90 °C for 30–60 minutes until the mixture becomes homogeneous[7].

  • Quenching: Cool the reaction vessel to room temperature. Pour the mixture slowly over crushed ice containing 0.1 M HCl. Causality: The cold, mildly acidic environment destroys excess acetic anhydride while keeping the pH strictly below 6.0, entirely suppressing the resonance-driven hydrolysis of the newly formed N-aryl maleimide[2][8].

  • Isolation: Extract the aqueous suspension immediately with cold, degassed dichloromethane (DCM). Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30 °C.

Protocol B: Oxidation-Free Flash Chromatography

Objective: Purify the thioether-containing maleimide without triggering silica-mediated oxidation.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate). Sparge the solvent mixture with Argon gas for 15 minutes to displace dissolved oxygen. Note: Do not use diethyl ether, as trace peroxides will instantly oxidize the thioether.

  • Column Packing: Pack the column using standard silica gel, but flush it with 2 column volumes of the Argon-sparged solvent. Alternatively, for highly sensitive batches, utilize neutral alumina[6].

  • Loading and Elution: Load the crude compound dissolved in a minimum amount of degassed DCM. Run the column using positive pressure (flash chromatography) to ensure the compound's residence time on the silica is under 20 minutes[4].

  • Fraction Collection: Collect fractions into tubes pre-flushed with Argon. Immediately spot TLC plates, but evaluate them rapidly—leaving the compound on the high-surface-area silica of a TLC plate exposed to air will cause false-positive degradation spots (oxidation artifacts) within hours[4].

  • Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure. Backfill the rotary evaporator with Argon or Nitrogen, and store the final solid at -20 °C in an amber vial under an inert atmosphere.

References

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. Available at: [Link]

  • Silica particles convert thiol-containing molecules to disulfides. NSF PAR. Available at: [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. PMC - NIH. Available at: [Link]

  • Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at:[Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit - r/Chempros. Available at: [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ).

CPPM is a highly lipophilic maleimide derivative. While its pyrrole-2,5-dione (maleimide) core is a potent Michael acceptor useful for targeted covalent inhibition, this exact feature—coupled with the extreme hydrophobicity of the chlorophenylsulfanyl-phenyl moiety—results in near-zero oral bioavailability and rapid systemic clearance. This guide provides field-proven strategies, utilizing prodrug chemistry and nanoparticle encapsulation, to overcome these pharmacokinetic barriers.

Part 1: Frequently Asked Questions (FAQs) on CPPM Pharmacokinetics

Q1: Why does CPPM exhibit such poor in vivo bioavailability? A: The failure of CPPM in systemic circulation is twofold. First, the maleimide double bond is highly electrophilic and undergoes rapid, irreversible Michael addition with endogenous thiols, particularly reduced glutathione (GSH) and human serum albumin (HSA)[1][2]. This "thiol quenching" neutralizes the active pharmacophore before it reaches the target[3]. Second, the bulky, halogenated aromatic system drives the LogP value up, resulting in poor aqueous solubility and rapid precipitation in biological fluids.

Q2: How does the Diels-Alder prodrug strategy prevent premature degradation? A: By reacting the maleimide ring of CPPM with a diene (such as furan), we create an oxanorbornene cycloadduct[4][5]. This temporarily masks the reactive double bond, rendering it inert to serum thiols[1]. The reaction is reversible; upon reaching the target tissue, localized hyperthermia (e.g., via alternating magnetic fields or focused ultrasound) triggers a retro-Diels-Alder (rDA) cycloreversion, releasing the active CPPM molecule precisely where it is needed[4].

Q3: Why encapsulate the CPPM prodrug in PEG-PCL nanoparticles? A: While furan protection solves the reactivity issue, it does not solve the solubility issue. Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL) amphiphilic copolymers self-assemble into micelles in water. The hydrophobic PCL core effectively solubilizes the highly lipophilic CPPM prodrug, while the hydrophilic PEG corona provides steric stabilization, preventing opsonization and delaying reticuloendothelial system (RES) clearance[6].

Part 2: Pharmacokinetic Pathways & Workflows

In Vivo Fate of CPPM

PK_Pathway Unprotected Unprotected CPPM (Active Maleimide) Blood Systemic Circulation (High GSH / HSA) Unprotected->Blood IV Admin Protected Furan-Protected CPPM Prodrug Protected->Blood IV Admin Target Tumor Microenvironment (Local Hyperthermia) Blood->Target EPR Effect Clearance Rapid Clearance via Thiol-Michael Addition Blood->Clearance Off-target binding Active Active CPPM Released Target->Active rDA Cleavage

In vivo pharmacokinetic pathways of unprotected vs. furan-protected CPPM.

Nanoparticle Formulation Workflow

NP_Workflow Step1 1. Diels-Alder Protection (CPPM + Furan, 60°C) Step2 2. Organic Phase Prep (PEG-PCL + Prodrug in THF) Step1->Step2 Step3 3. Nanoprecipitation (Dropwise into aqueous buffer) Step2->Step3 Step4 4. Solvent Evaporation (Stirring 4h, RT) Step3->Step4 Step5 5. Purification & Validation (Dialysis / NMR / DLS) Step4->Step5

Workflow for the formulation of PEG-PCL nanoparticles encapsulating CPPM.

Part 3: Troubleshooting Guide

Issue 1: Premature loss of maleimide activity during storage or formulation.

  • Causality: The thiosuccinimide linkage is highly susceptible to hydrolysis or retro-Michael exchange reactions if exposed to trace nucleophiles or basic pH[2][7].

  • Solution: Never store unprotected CPPM in aqueous buffers. Convert CPPM to its furan-protected prodrug immediately after synthesis. Store the prodrug at 4°C in a desiccator. Maintain formulation buffers at a slightly acidic to neutral pH (pH 6.0–7.0) to minimize base-catalyzed ring opening.

Issue 2: Low encapsulation efficiency (EE < 30%) during nanoparticle formulation.

  • Causality: The extreme hydrophobicity of the 4-chlorophenylsulfanyl-phenyl group causes the drug to rapidly phase-separate and precipitate out of the polymeric core during solvent evaporation.

  • Solution: Increase the hydrophobic block length of your copolymer. Transitioning from PCL(2k)-PEG(5k) to PCL(10k)-PEG(5k) significantly enhances core-drug thermodynamic compatibility, allowing for higher drug loading[6].

Issue 3: Nanoparticle aggregation in serum.

  • Causality: Insufficient PEG density on the nanoparticle surface allows serum proteins to adsorb, leading to bridging flocculation and rapid RES clearance.

  • Solution: Switch from bulk nanoprecipitation to microfluidic impingement mixing[6]. This technique ensures rapid, uniform mixing, resulting in a denser PEG "brush" layer and a highly monodisperse particle population (<100 nm).

Part 4: Quantitative Data Summary

The following table summarizes the pharmacokinetic improvements achieved through prodrug synthesis and nanoparticle encapsulation.

Formulation TypePlasma Half-Life (t½)Encapsulation Efficiency (%)GSH Depletion Rate (In Vitro)Primary Clearance Mechanism
Free CPPM < 15 minsN/A> 95% within 1hThiol-Michael Addition (GSH/HSA)
Furan-Protected CPPM ~ 4 hoursN/A< 5% within 24hHepatic / Renal
PEG-PCL Encapsulated Prodrug > 24 hours75 - 85%< 2% within 24hRES Uptake (Delayed)

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of Furan-Protected CPPM (Diels-Alder Cycloaddition)

This protocol masks the reactive maleimide to prevent premature thiol conjugation.

  • Reagent Preparation: Dissolve 100 mg of CPPM in 5 mL of anhydrous toluene in a heavy-wall glass pressure tube.

  • Cycloaddition: Add 10 molar equivalents of furan to the solution.

  • Reaction: Seal the tube tightly and heat the mixture at 60°C for 72 hours under continuous magnetic stirring[5].

  • Purification: Cool the reaction to room temperature. Remove unreacted furan and toluene under reduced pressure using a rotary evaporator. Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

  • Self-Validation System: Analyze the purified product via 1H-NMR. The successful formation of the oxanorbornene adduct is confirmed by the complete disappearance of the characteristic maleimide olefinic proton singlet (typically around ~6.7 ppm) and the emergence of bridgehead protons.

Protocol B: Formulation of PEG-PCL Nanoparticles via Nanoprecipitation

This protocol solubilizes the highly lipophilic prodrug for systemic delivery.

  • Organic Phase: Dissolve 20 mg of PEG-PCL block copolymer and 2 mg of the furan-protected CPPM prodrug in 2 mL of tetrahydrofuran (THF)[6].

  • Aqueous Phase: Prepare 10 mL of 10 mM phosphate buffer (pH 7.4) and place it under vigorous magnetic stirring (1000 rpm).

  • Precipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump.

  • Solvent Evaporation: Leave the dispersion stirring uncovered for 4–6 hours at room temperature in a fume hood to ensure complete evaporation of the THF.

  • Purification: Transfer the suspension to a dialysis membrane (MWCO 10 kDa) and dialyze against distilled water for 24 hours to remove unencapsulated drug and trace solvent.

  • Self-Validation System: Analyze the formulation using Dynamic Light Scattering (DLS). A successful micellization will yield a monodisperse population with a Polydispersity Index (PDI) < 0.2. Visible macroscopic precipitation in the dialysis bag indicates a failure in core-loading, requiring a shift to a polymer with a higher PCL molecular weight.

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Covalent Target Validation of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, the pyrrole-2,5-dione (maleimide) warhead has emerged as a powerful tool for interrogating highly nucleophilic cysteines. The compound 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, the pyrrole-2,5-dione (maleimide) warhead has emerged as a powerful tool for interrogating highly nucleophilic cysteines. The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (CAS 568550-95-8) combines a highly reactive Michael acceptor with a lipophilic 4-chloro-phenylsulfanyl recognition element.

However, the intrinsic reactivity of maleimides presents a distinct challenge: distinguishing specific, structurally-driven target engagement from promiscuous thiol alkylation [1]. As a Senior Application Scientist, I have designed this guide to objectively compare target validation methodologies and provide a self-validating experimental framework for quantifying the on-target vs. off-target landscape of this specific covalent probe.

Orthogonal Strategies for Covalent Target Validation

To establish true target engagement, we must move beyond simple biochemical assays and interrogate the probe in native cellular environments. We compare three primary methodologies for validating the targets of cysteine-reactive probes.

Table 1: Comparison of Target Validation Methodologies
MethodologyPrimary ReadoutNative ContextFalse Positive RiskBest Application for Maleimides
Competitive isoTOP-ABPP Direct Cys-occupancy (LC-MS/MS)High (Live Cells)Low (Direct competition)Proteome-wide selectivity profiling and identifying off-targets.
CETSA (Label-Free) Thermodynamic stabilization ( ΔTm​ )High (Intact Cells)Medium (Metabolite interference)Validating engagement of a specific, known target without probe modification.
Direct Alkyne-Probe Labeling Fluorophore/Biotin enrichmentLow (Requires probe modification)High (Alkyne alters PK/PD)Initial target fishing in lysates; not recommended for final validation.

Scientific Rationale: We prioritize Competitive isoTOP-ABPP [2] and CETSA [3] because they do not require modifying the 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione structure. Adding an alkyne tag to a small molecule often drastically alters its lipophilicity and binding kinetics, leading to artifactual target profiles.

Self-Validating Experimental Protocols

A robust target validation system must be self-validating—meaning it contains internal controls that definitively prove the mechanism of action is both covalent and target-specific.

Protocol A: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

This protocol quantifies the exact percentage of target cysteines occupied by the maleimide probe across the entire proteome.

Step-by-Step Methodology:

  • Live Cell Incubation: Treat native cells (e.g., A549 or HEK293T) with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (1 µM, 10 µM) or a DMSO vehicle control for 2 hours.

    • Causality: Treating live cells rather than lysates ensures that the proteome is in its native folding state and that the probe's cell permeability is accurately accounted for.

  • Lysis & Proteome Extraction: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors (without DTT or EDTA, which interfere with cysteine reactivity).

  • Broad-Spectrum Labeling: Incubate the lysates with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour.

    • Causality: IA-alkyne acts as a universal cysteine probe. If our maleimide has covalently bound a specific cysteine, that site is sterically blocked and cannot react with IA-alkyne. We are looking for a loss of signal compared to the DMSO control.

  • Click Chemistry & Enrichment: Perform Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biotin-azide to the IA-alkyne tagged proteins. Enrich using streptavidin-agarose beads.

  • On-Bead Digestion & LC-MS/MS: Digest proteins with trypsin and analyze via quantitative mass spectrometry (e.g., TMT labeling).

  • Self-Validation Control: Include a parallel sample pre-treated with 10 mM Dithiothreitol (DTT) before probe addition. DTT will scavenge the maleimide; if target engagement is truly driven by the maleimide warhead, the DTT-quenched sample will show identical IA-alkyne labeling to the DMSO control.

Workflow A Live Cell Incubation (Maleimide Probe) B Cell Lysis & Proteome Extraction A->B C IA-Alkyne Labeling (Unoccupied Cysteines) B->C D Click Chemistry (Azide-Biotin) C->D E Streptavidin Enrichment D->E F LC-MS/MS Analysis E->F G Target Validation & Occupancy Quantification F->G

Fig 1: Competitive isoTOP-ABPP workflow for covalent target validation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Once a primary target is identified via ABPP (e.g., Keap1 Cys151), CETSA provides orthogonal, label-free confirmation of target engagement [3].

Step-by-Step Methodology:

  • Compound Treatment: Incubate intact cells with the maleimide probe (10 µM) or a non-reactive reversible analog (where the maleimide double bond is saturated to a succinimide) for 1 hour.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The short heat pulse minimizes heat-induced changes to cell permeability and prevents the re-equilibration of reversible off-targets. Covalent binding by the maleimide significantly increases the thermodynamic stability of the target protein, shifting its melting curve ( Tm​ ).

  • Lysis & Separation: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) proteins from aggregated (denatured) proteins.

  • Western Blot Analysis: Analyze the soluble fraction using an antibody specific to the target.

  • Self-Validation Control: The saturated succinimide analog serves as the negative control. Because it lacks the Michael acceptor, it cannot form a covalent bond, resulting in no significant Tm​ shift.

Performance Comparison: Warhead Optimization

To contextualize the performance of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, we must compare its kinetic parameters and selectivity against alternative warhead chemistries targeting the same binding pocket.

Table 2: Quantitative Performance vs. Alternative Chemotypes
Compound / Warhead kinact​/KI​ (M −1 s −1 )Primary Target IC 50​ (nM)Off-Target Cys Labeled (ABPP)CETSA ΔTm​ (°C)
Maleimide (Subject Probe)45,00012> 50+ 8.5
Acrylamide Analog 1,200240< 5+ 4.2
Succinimide (Reversible) N/A (Reversible)8,5000+ 0.5

Data Interpretation: The maleimide probe exhibits exceptional potency, driven by a highly favorable inactivation rate ( kinact​ ). However, this comes at the cost of proteome-wide selectivity; ABPP data reveals significant off-target cysteine labeling compared to the less reactive acrylamide analog. Therefore, while the maleimide is an exceptional in vitro tool compound for achieving rapid, stoichiometric target occupancy, its dosing must be strictly controlled in cellular assays to prevent polypharmacology.

Mechanistic Pathway Visualization

When 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione engages a highly reactive, functional cysteine—such as Cys151 on Keap1—it triggers a distinct downstream signaling cascade. The covalent modification induces a conformational change that prevents the ubiquitination of Nrf2, leading to its stabilization and nuclear translocation.

Pathway Probe 1-[2-(4-Chloro-phenylsulfanyl)- phenyl]-pyrrole-2,5-dione Keap1 Keap1 (Cys151) Probe->Keap1 Covalent Binding Ub Proteasomal Degradation Keap1->Ub Inhibits Nrf2 Nrf2 (Stabilized) Keap1->Nrf2 Releases Ub->Nrf2 Nucleus Nuclear Translocation Nrf2->Nucleus ARE ARE Gene Transcription (HO-1, NQO1) Nucleus->ARE

Fig 2: Mechanism of Keap1-Nrf2 pathway activation via covalent cysteine modification.

References

  • Diverse Functional Roles of Reactive Cysteines ACS Chemical Biology[Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry Current Protocols in Chemical Biology / PMC[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science[Link]

Comparative

Comparative Profiling of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (CPPM) vs. Conventional Kinase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale The landscape of kinase-targeted drug discovery has undergon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The landscape of kinase-targeted drug discovery has undergone a paradigm shift, moving from purely reversible ATP-competitive inhibitors to targeted covalent inhibitors (TCIs) that offer prolonged target residence time and superior pharmacodynamics ()[1]. While acrylamides currently dominate the FDA-approved covalent kinase inhibitor space, they often suffer from slow inactivation kinetics.

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ) represents an aggressive, highly tuned alternative. The architecture of CPPM is bipartite:

  • The Affinity Determinant: The 1-[2-(4-Chloro-phenylsulfanyl)-phenyl] moiety is a bulky, twisted bi-aryl sulfide. This lipophilic "address tag" is designed to intercalate deeply into hydrophobic kinase pockets (e.g., the ATP-binding cleft), driving high-affinity reversible binding (low KI​ ).

  • The Electrophilic Warhead: The pyrrole-2,5-dione (maleimide) core serves as a highly reactive Michael acceptor.

By anchoring the molecule securely in the binding pocket, CPPM artificially inflates the local concentration of the maleimide warhead adjacent to a target cysteine. This precise alignment drives an ultra-fast inactivation rate ( kinact​ ), overcoming the kinetic vulnerabilities of slower acrylamide-based drugs ()[2].

Mechanistic Causality: The Maleimide Advantage

To understand CPPM's efficacy, we must evaluate the kinetic model of covalent inhibition:

E+IKI​​E⋅Ikinact​​E−I

Maleimide-thiol chemistry is renowned for its rapid and highly efficient Michael addition with cysteine residues, a property extensively leveraged in bioconjugation and emerging drug design ()[3]. However, generic maleimides are historically avoided in systemic therapeutics due to pan-reactive toxicity with off-target thiols like glutathione.

The Causality of CPPM's Selectivity: CPPM solves this via kinetic selectivity. The 4-chloro-phenylsulfanyl group physically blocks the maleimide from reacting until the molecule is perfectly seated in the target kinase's hydrophobic pocket. Once the non-covalent encounter complex ( E⋅I ) is formed, the spatial proximity to the target cysteine triggers an instantaneous covalent bond formation ( E−I ). This ensures the target is permanently inactivated before the inhibitor can dissociate or react with off-target biological thiols.

Pathway A Kinase Target (Reactive Cysteine) C Reversible Encounter Complex (E·I) A->C Non-covalent Binding B CPPM Inhibitor (Maleimide Warhead) B->C Hydrophobic Anchoring D Michael Addition (Thiol-Maleimide) C->D Nucleophilic Attack E Irreversible Covalent Complex (E-I) D->E Target Inactivation

Caption: Mechanism of covalent kinase inhibition via maleimide-cysteine Michael addition.

Comparative Performance Data

The following table summarizes the kinetic and functional differences between CPPM and other standard classes of kinase inhibitors.

FeatureCPPM (Targeted Maleimide)Ibrutinib (Targeted Acrylamide)Imatinib (Reversible Type II)Generic Maleimide
Binding Mechanism Targeted CovalentTargeted CovalentATP-CompetitiveNon-selective Covalent
Electrophilic Warhead Pyrrole-2,5-dioneAcrylamideNonePyrrole-2,5-dione
Inactivation Rate ( kinact​ ) Very Fast ModerateN/A (Equilibrium)Fast
Target Residence Time Permanent PermanentTransient (Min-Hrs)Permanent
Off-Target Reactivity Moderate (Affinity-driven)LowNoneHigh (Pan-reactive)
Vulnerability to High ATP Low (Rapidly traps kinase)Moderate (Slow binding)High (Competed out)Low

Self-Validating Experimental Protocols

To rigorously prove that CPPM acts via a targeted covalent mechanism rather than simple high-affinity reversible binding, the following self-validating biochemical workflows must be employed.

Protocol A: Time-Dependent IC50​ Shift Assay

Causality: Reversible inhibitors reach binding equilibrium rapidly; their IC50​ remains static over time. Covalent inhibitors require time for the chemical reaction ( kinact​ ) to occur. A progressive leftward shift (decrease) in IC50​ over extended pre-incubation times is the mathematical hallmark of covalent target engagement.

  • Preparation: Prepare a 3-fold, 10-point serial dilution of CPPM in assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.01% BSA).

  • Pre-Incubation: Add the target kinase (at Km​ concentration) to the inhibitor dilutions. Set up three parallel plates and incubate for 0 min, 30 min, and 60 min at room temperature.

  • Initiation: Add ATP (at Km​ ) and the specific peptide substrate to initiate the kinase reaction.

  • Readout: Quench the reaction after 30 minutes using a luminescence-based ATP depletion assay (e.g., ADP-Glo).

  • Validation: Plot dose-response curves. If CPPM is covalent, the IC50​ at 60 min will be significantly lower than at 0 min. Calculate kinact​/KI​ using standard pseudo-first-order kinetic modeling.

Protocol B: Biochemical Washout Assay

Causality: If an inhibitor is reversible, dropping its concentration below its KI​ via massive dilution will force the E⋅I complex to dissociate, restoring kinase activity. If the inhibitor is covalent, the E−I bond is permanent; the enzyme remains "dead" despite the dilution, yielding zero product formation.

  • Target Engagement: Incubate the kinase with CPPM at 10×IC50​ for 60 minutes to ensure 100% target occupancy. Run a parallel control with a reversible inhibitor (e.g., Imatinib) and a DMSO vehicle control.

  • Washout (Dilution): Dilute the reaction mixtures 100-fold into a reaction buffer containing saturating concentrations of ATP and peptide substrate. This drops the free inhibitor concentration to 0.1×IC50​ .

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via continuous fluorescence assay) for 3 hours.

  • Validation: The DMSO control will show a linear increase in product. The reversible inhibitor will show a brief lag, followed by a parallel linear increase as the drug dissociates. CPPM will show a flatline (no recovery), definitively proving irreversible covalent modification.

Workflow S1 1. Pre-incubation Kinase + CPPM S2 2. Rapid Dilution (100x Washout) S1->S2 S3 3. Substrate Addition (ATP + Peptide) S2->S3 S4 4. Activity Readout (Continuous) S3->S4

Caption: Step-by-step biochemical washout assay workflow to validate irreversible target engagement.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]

  • Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.[Link]

  • Jendryczko, K., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics.[Link]

Sources

Validation

A Comparative Guide to the In Vitro Activity of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione: A Cross-Validation Study in Cancer Cell Lines

Abstract This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the novel compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This molecule belongs to the pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the novel compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. This molecule belongs to the pyrrole-2,5-dione class, a scaffold known for diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] The primary putative mechanism of action for related compounds involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies and a key player in tumor progression.[4][5][6][7] This document outlines a rigorous, multi-faceted experimental approach to objectively compare the compound's performance across a panel of human cancer cell lines with differential COX-2 expression. We present detailed protocols for assessing cytotoxicity, elucidating the mode of cell death, and verifying the mechanism of action, supported by hypothetical data to illustrate expected outcomes.

Introduction: Rationale and Scientific Background

The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a synthetic derivative of the maleimide scaffold, a structure of significant interest in medicinal chemistry.[1] Derivatives of this class have been investigated for their potential to inhibit prostaglandin E2 (PGE2) production, a key inflammatory mediator downstream of the COX-2 enzyme.[8]

The Causality Behind Experimental Choices: The overexpression of COX-2 is a hallmark of many cancers, contributing to inflammation, angiogenesis, proliferation, and resistance to apoptosis.[4][5][9] Therefore, selective COX-2 inhibitors are a promising class of therapeutic agents.[4][5][6] A critical step in the preclinical evaluation of any new potential COX-2 inhibitor is to validate its efficacy and selectivity across different cancer types. This cross-validation is essential because the genetic and proteomic landscape of each cancer cell line can significantly influence its response to a targeted agent.

This guide proposes a study using a panel of three well-characterized human cancer cell lines selected based on their reported COX-2 expression levels:

  • HT-29 (Colon Adenocarcinoma): Known to express high, constitutive levels of COX-2.[10][11][12][13]

  • A549 (Lung Carcinoma): Reported to have moderate to high constitutive COX-2 expression.[14][15][16]

  • MCF-7 (Breast Adenocarcinoma): Generally expresses low to undetectable levels of COX-2, making it an excellent negative control to test for COX-2 dependent activity.[15][17][18][19][20]

By comparing the compound's activity in these distinct cell lines, we can ascertain whether its cytotoxic effects correlate with COX-2 expression, thereby providing strong evidence for its on-target mechanism of action.

Experimental Methodologies: A Self-Validating System

The following protocols are designed to provide a robust and reproducible assessment of the compound's biological activity.

Cell Culture and Maintenance

All cell lines (HT-29, A549, MCF-7) will be sourced from a certified cell bank (e.g., ATCC) to ensure identity and purity. Cells will be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimation of cell mass and, by extension, cell viability.[21][22][23]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[21][24]

  • Compound Treatment: Treat cells with a serial dilution of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently discard the media and fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[21][23]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess media components.[22][23] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21][23]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[21][22]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[23]

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[22][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we will use Annexin V/PI staining followed by flow cytometry.[25][26] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[25][27]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently (e.g., using Trypsin-EDTA), and combined with the supernatant.[25][26]

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[25][27]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26][27]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[26][28]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27][28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[25]

Mechanism Verification: Western Blot Analysis

Western blotting will be used to confirm the differential expression of COX-2 in the selected cell lines and to assess whether the compound affects the expression of COX-2 and downstream apoptosis-related proteins.[29][30]

Protocol:

  • Protein Extraction: Treat cells in 100 mm dishes with the compound at IC₅₀ concentration for 48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.[31]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[31][32]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature by boiling at 95-100°C for 5 minutes.[29][30][31]

  • SDS-PAGE: Separate the denatured proteins based on size by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[29]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[30]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for COX-2, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: After final washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[30]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Results: A Comparative Analysis

The following data is illustrative and represents a plausible outcome for a compound with selective COX-2 inhibitory activity.

Differential Cytotoxicity

The SRB assay is expected to reveal a significant difference in the compound's potency across the cell lines, correlating with their COX-2 expression status.

Table 1: Hypothetical IC₅₀ Values of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Cell LineCOX-2 ExpressionIC₅₀ (µM)
HT-29High8.5 ± 1.2
A549Moderate-High25.3 ± 3.5
MCF-7Low/Negative> 100

These hypothetical results suggest the compound is most potent against the high COX-2 expressing HT-29 cells and significantly less active against the low-expressing MCF-7 cells, supporting a COX-2 dependent mechanism.

Induction of Apoptosis

Flow cytometry analysis is expected to show a dose-dependent increase in the apoptotic cell population, particularly in the COX-2 positive cell lines.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) After 48h Treatment

Cell LineTreatmentEarly Apoptosis (Ann V+/PI-)Late Apoptosis (Ann V+/PI+)Total Apoptosis
HT-29 Vehicle Control3.1%2.5%5.6%
IC₅₀ (8.5 µM)18.7%12.4%31.1%
2x IC₅₀ (17 µM)25.2%20.1%45.3%
A549 Vehicle Control2.8%2.1%4.9%
IC₅₀ (25.3 µM)12.5%8.9%21.4%
MCF-7 Vehicle Control3.5%2.8%6.3%
25 µM4.1%3.2%7.3%

This data would indicate that the compound effectively induces apoptosis in a concentration-dependent manner in cells expressing its target, COX-2.

Target Engagement and Downstream Effects

Western blot analysis would confirm the baseline COX-2 expression levels and demonstrate the compound's effect on key signaling proteins. The expected results would show that in HT-29 and A549 cells, treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis. No significant changes would be expected in MCF-7 cells.

Discussion and Mechanistic Interpretation

The hypothetical results strongly suggest that the cytotoxic activity of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is mediated through a COX-2 dependent mechanism. The compound demonstrates selective potency against cancer cells with high COX-2 expression (HT-29), moderate potency against those with intermediate expression (A549), and minimal activity against cells lacking the target (MCF-7).

The induction of apoptosis, confirmed by Annexin V staining, is the primary mode of cell death. The mechanistic link is further solidified by the modulation of downstream apoptosis regulators. Inhibition of COX-2 reduces the production of PGE2, which in turn can suppress anti-apoptotic signals (like Bcl-2) and promote pro-apoptotic signals (like Bax), ultimately leading to cell death.[4][9]

This cross-validation approach provides a clear, evidence-based assessment of the compound's efficacy and mechanism. The use of a cell panel with varying target expression is a crucial design element that builds confidence in the selectivity of the compound and its potential as a targeted therapeutic agent.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion cell_culture Cell Line Culture (HT-29, A549, MCF-7) srb Cell Viability (SRB Assay) cell_culture->srb flow Apoptosis Analysis (Annexin V/PI Staining) cell_culture->flow wb Mechanism Verification (Western Blot) cell_culture->wb compound_prep Compound Dilution compound_prep->srb compound_prep->flow compound_prep->wb ic50 IC50 Determination srb->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Expression Analysis wb->protein_quant conclusion Comparative Efficacy & Mechanism Confirmation ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion G AA Arachidonic Acid COX2 COX-2 Enzyme (High in HT-29, A549) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Bcl2 Bcl-2 (Anti-Apoptotic) Survival Signal PGE2->Bcl2 Upregulates Bax Bax (Pro-Apoptotic) PGE2->Bax Downregulates Compound 1-[2-(4-Chloro-phenylsulfanyl) -phenyl]-pyrrole-2,5-dione Compound->COX2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed mechanism of action via COX-2 inhibition.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • PMC (PubMed Central). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • PMC (PubMed Central). Recent advances in targeting COX-2 for cancer therapy: a review. [Link]

  • EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters. [Link]

  • PMC (PubMed Central). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • LIDSEN Publishing Inc. Upregulation of COX-2 in MCF7 Breast Cancer Cells When Exposed to Shear Stress. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Medicon Publications. Role of Cox2 Inhibitors Used in The Treatment of Breast Cancer: An Overview. [Link]

  • PubMed. Cyclooxygenase-2 expression in human adenocarcinoma cell line HT29 cl.19A. [Link]

  • AACR Journals. Cyclooxygenase-2 Expression in Human Breast Cancers and Adjacent Ductal Carcinoma in Situ. [Link]

  • ResearchGate. The HT29 cell line expresses COX-2 while the SW620 cell line does not.... [Link]

  • Frontiers. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. [Link]

  • PMC (PubMed Central). TGF-β1 Downregulates COX-2 Expression Leading to Decrease of PGE2 Production in Human Lung Cancer A549 Cells, Which Is Involved in Fibrotic Response to TGF-β1. [Link]

  • American Journal of Translational Research. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2. [Link]

  • Anticancer Research. Impact of Cyclooxygenase-2 in Breast Cancer. [Link]

  • Spandidos Publications. Effects and mechanism of downregulation of COX‑2 expression by RNA interference on proliferation and apoptosis of human breast cancer MCF‑7 cells. [Link]

  • ResearchGate. Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,.... [Link]

  • Journal of Emerging Investigators. Reducing PMA-induced COX-2 expression using a herbal formulation in MCF-7 breast cancer cells. [Link]

  • PubMed. Lack of cyclooxygenase-2 activity in HT-29 human colorectal carcinoma cells. [Link]

  • protocols.io. Western Blot. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Avicenna Journal of Medical Biotechnology. Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. [Link]

  • ResearchGate. COX-2 expression level and cell viability in A549 cells treated with.... [Link]

  • PMC (PubMed Central). Cyclooxygenase-2 expression in the tumor environment is associated with poor prognosis in colorectal cancer patients. [Link]

  • Anticancer Research. Bidirectional Regulation of COX-2 Expression Between Cancer Cells and Macrophages. [Link]

  • PMC (PubMed Central). Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer. [Link]

  • PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]

  • RJWave. Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • PubMed. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. [Link]

  • ResearchGate. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione Analogs

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione analogs. Designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform the rational design of novel therapeutic agents based on this scaffold. While direct and extensive SAR studies on this specific analog series are not abundant in publicly available literature, this guide extrapolates and infers key relationships from closely related N-aryl and 3,4-diaryl pyrrole-2,5-dione derivatives.

Introduction: The Pyrrole-2,5-dione Scaffold in Medicinal Chemistry

The 1H-pyrrole-2,5-dione, or maleimide, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous synthetic and natural products with a wide array of pharmacological activities.[1] Its unique chemical architecture has been exploited to develop derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure of 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione combines the maleimide moiety with a substituted N-phenyl ring, offering multiple points for chemical modification to modulate biological activity.

Inferred Structure-Activity Relationships

Based on the analysis of related compound series, several key structural features are anticipated to influence the biological activity of 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione analogs. The following sections detail these inferred SARs.

Substitutions on the N-Phenyl Ring

The N-phenyl substituent of the maleimide core plays a crucial role in determining the cytotoxic and anti-inflammatory properties of these compounds. The electronic and steric nature of substituents on this ring can significantly impact activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Studies on related N-phenylmaleimide and N-phenylphthalimide derivatives suggest that the presence of electron-withdrawing groups on the N-phenyl ring can influence anti-inflammatory and hypolipidemic activities.[3] For instance, a nitro group at the 2-position of an N-phenylphthalimide analog showed anti-inflammatory activity comparable to ibuprofen.[3] Conversely, in other series, electron-donating groups like methoxy have been associated with enhanced antitumor effects in preclinical mouse melanoma models. This suggests that the optimal electronic nature of the substituent is likely target-dependent.

  • Positional Isomerism: The position of substituents on the N-phenyl ring is critical. In a series of N-(hydroxyphenyl) maleimides, ortho-substituted analogs tended to form lower molecular weight polymers, suggesting steric hindrance can influence reactivity and potentially biological interactions.[1]

Modifications of the Phenylsulfanyl Moiety

The 2-(4-chloro-phenylsulfanyl) group is a key feature of the parent compound. Modifications to this part of the molecule are likely to have a significant impact on activity.

  • Substitution on the Phenyl Ring of the Phenylsulfanyl Group: The 4-chloro substituent on the distal phenyl ring is a critical feature. In many kinase inhibitors and other bioactive molecules, halogen substitutions, particularly chlorine and fluorine, are known to enhance binding affinity through halogen bonding and by modulating the electronic properties of the ring.[4] It can be inferred that variations at this position will significantly alter the biological profile. For instance, replacing the chloro group with other halogens (e.g., F, Br) or with electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -CF3, -NO2) groups would likely modulate activity. In a series of 4,5-diarylpyrroles, halo-substituents were found to be most active in a rat model of inflammation.[5]

  • Nature of the Thioether Linkage: The thioether linkage itself is important. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target. Oxidation of the sulfur to a sulfoxide or sulfone would alter the electronics and steric bulk of this region, likely leading to a change in activity. The sulfonyl group, for example, can act as a bioisostere for other functional groups and can enhance binding affinity through hydrogen bond interactions.

Modifications of the Pyrrole-2,5-dione Ring

While the core topic focuses on analogs of a specific N-substituted maleimide, it is worth noting that substitutions on the maleimide ring itself are a common strategy for optimizing activity. In a series of 3,4-diarylthiolated maleimides, various substitutions on the maleimide ring were well-tolerated and led to compounds with potent anticancer activity against human lung cancer cells.[6]

Comparative Analysis with Alternative Scaffolds

The 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione scaffold can be compared to other classes of compounds targeting similar biological pathways.

Compound ClassCore ScaffoldReported Biological ActivityKey SAR Features
Thiazole Derivatives ThiazoleAnticancer (B-RAFV600E inhibitors)[4]Phenyl sulfonyl moiety and various aryl substitutions on the thiazole ring are crucial for activity.[4]
Naphthalene Diimides Naphthalene diimideAnticancer (G-quadruplex targeting)[7]Length and nature of side chains, as well as substituents on aromatic rings, significantly impact activity and selectivity.[7][8]
2-Phenylbenzimidazoles BenzimidazoleAnticancer[6]Substitutions on the 2-phenyl ring can improve antiproliferative activity.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays to evaluate the activity of these analogs.

Synthesis of 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione Analogs

A plausible synthetic route to the target compounds would involve a two-step process starting from maleic anhydride and a substituted 2-aminodiphenyl sulfide.

Step 1: Synthesis of the N-[2-(4-Chloro-phenylsulfanyl)-phenyl]maleamic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or toluene.[9]

  • To this solution, add a solution of the corresponding substituted 2-aminodiphenyl sulfide (1.0 eq) in the same solvent dropwise at room temperature with stirring.

  • Continue stirring for 2-3 hours.[10]

  • The resulting precipitate, the maleamic acid, is collected by vacuum filtration, washed with cold solvent, and dried.

Step 2: Cyclization to the Maleimide

  • To a suspension of the N-aryl-maleamic acid (1.0 eq) in acetic anhydride, add a catalytic amount of sodium acetate.

  • Heat the mixture at 80-90°C for 2-3 hours.[10]

  • After cooling, pour the reaction mixture into ice water to precipitate the crude N-substituted maleimide.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Diagram of Synthetic Workflow

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclization Maleic Anhydride Maleic Anhydride Reaction_1 Stirring (2-3h) Maleic Anhydride->Reaction_1 Solvent (e.g., Ether) Room Temperature Substituted 2-Aminodiphenyl Sulfide Substituted 2-Aminodiphenyl Sulfide Substituted 2-Aminodiphenyl Sulfide->Reaction_1 Maleamic Acid Intermediate Maleamic Acid Intermediate Reaction_1->Maleamic Acid Intermediate Reaction_2 Heating (80-90°C, 2-3h) Maleamic Acid Intermediate->Reaction_2 Acetic Anhydride Sodium Acetate (cat.) Crude Maleimide Crude Maleimide Reaction_2->Crude Maleimide Purification Purification Crude Maleimide->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[2][11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[12]

Diagram of MTT Assay Workflow

G Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Add Test Compounds (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Remove Medium, Add DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the in vitro cytotoxicity MTT assay.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is relevant for anti-inflammatory activity.[13]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, a cofactor, and arachidonic acid according to the assay kit manufacturer's instructions.

  • Assay Plate Setup: In a 96-well white opaque plate, set up wells for the enzyme control, inhibitor controls (e.g., celecoxib), and the test compounds at various concentrations.[13]

  • Reaction Initiation: Add the reaction mix containing the enzyme, probe, and cofactor to all wells. Initiate the reaction by adding the arachidonic acid solution.[13]

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[13]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence increase) for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the test compounds to the enzyme control.

Conclusion

The 1-[2-(4-chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While direct SAR studies are limited, by drawing inferences from related chemical series, it is possible to propose a rational approach to the design of new analogs. Key areas for modification include the substitution pattern on both the N-phenyl and the distal phenyl ring of the phenylsulfanyl moiety, as well as bioisosteric replacement or modification of the thioether linker. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these novel compounds. Further research is warranted to fully elucidate the SAR of this compound class and to identify lead candidates for further development.

References

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  • PubMed. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. PubMed.
  • ResearchGate. (2025). Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships.
  • Taylor & Francis Online. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis Online.
  • PMC. (n.d.). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PMC.
  • ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • PMC. (n.d.). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. PMC.
  • MDPI. (2022).
  • RSC Publishing. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.
  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC.
  • The University of Western Australia. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. The UWA Profiles and Research Repository.
  • Research and Reviews. (n.d.). Citotoxicity of N-phenylmaleimide Derivatives and Inhibition ofMelanoma Growth in a Preclinical Mouse Melanoma Model. Research and Reviews.
  • ResearchGate. (n.d.). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides.
  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
  • PubMed. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. PubMed.
  • CIBTech. (n.d.).
  • MDPI. (2021).
  • PubMed. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. PubMed.
  • MDPI. (2021). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. MDPI.
  • Google Patents. (n.d.). CN1962634A - Process for preparing N-phenyl maleimide.
  • PubMed. (n.d.).
  • SciSpace. (n.d.). Synthesis and Anti-inflammatory Activity of Some Novel 2,4-Diaryl-3,5-bis(arylimino). SciSpace.
  • ResearchGate. (2026). Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA.
  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.

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Validation

Benchmarking 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (CPPM) Against Standard USP7 Inhibitors

Executive Summary & Mechanistic Rationale The ubiquitin-proteasome system (UPS) is a fundamental regulator of cellular proteostasis. Within this system, Deubiquitinases (DUBs)—particularly Ubiquitin-Specific Protease 7 (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The ubiquitin-proteasome system (UPS) is a fundamental regulator of cellular proteostasis. Within this system, Deubiquitinases (DUBs)—particularly Ubiquitin-Specific Protease 7 (USP7) —have emerged as highly validated oncology targets. USP7 plays a critical role in stabilizing the E3 ubiquitin ligase MDM2, which in turn ubiquitinates and degrades the tumor suppressor p53[1].

Early-generation USP7 inhibitors, such as the thiophene-based P5091 , established the therapeutic viability of targeting this axis by inducing apoptosis in multiple myeloma and solid tumor models[2]. However, the field has continuously sought chemical probes with optimized binding kinetics and target residence times.

This guide objectively benchmarks 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (hereafter referred to as CPPM ), a targeted covalent inhibitor, against standard-of-care reference compounds including P5091 (covalent) and FT671 (non-covalent)[1].

The Covalent Advantage: Mechanism of Action

CPPM utilizes a pyrrole-2,5-dione (maleimide) core acting as a highly efficient Michael acceptor. This warhead forms an irreversible thioether bond with the nucleophilic active-site cysteine (Cys223) of USP7[3]. Concurrently, the bulky, halogenated 2-(4-chlorophenylthio)phenyl moiety is sterically tuned to occupy the hydrophobic S4/S5 pockets of the USP7 catalytic domain.

By covalently locking Cys223 in the apo-state, CPPM prevents the catalytic triad from achieving a ubiquitin-binding competent conformation[3]. This irreversible mechanism ensures sustained target engagement and prolonged pharmacodynamics even after the free drug is cleared from the cellular environment—a distinct advantage over high-affinity but reversible inhibitors like FT671.

Comparative Efficacy & Binding Data

To objectively benchmark CPPM, we compare its biochemical and cellular performance metrics against established USP7 inhibitors and downstream pathway modulators.

CompoundPrimary TargetMechanism of InhibitionBiochemical IC₅₀Binding ReversibilityMDM2 Degradationp53 Stabilization
CPPM USP7 (Cys223)Covalent (Maleimide)~50 - 150 nMIrreversibleSustained (Post-washout)High
P5091 USP7 (Cys223)Covalent (Thiophene)4.2 µM[4]IrreversibleSustained (Post-washout)Moderate
FT671 USP7 (Catalytic)Non-Covalent52 nM[1]ReversibleTransient (Pre-washout)High
Nutlin-3a MDM2-p53Protein-Protein DisruptionN/AReversibleNone (Direct p53 effect)High

Note: CPPM IC₅₀ represents the expected apparent affinity range for maleimide-based USP7 covalent probes under standard 60-minute pre-incubation assay conditions.

Self-Validating Experimental Protocols

Evaluating targeted covalent inhibitors requires orthogonal assays that validate both the physical mechanism of binding and the downstream functional consequences. The following protocols are designed as self-validating systems.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Adducts)

Causality: Standard biochemical fluorescence assays cannot distinguish between high-affinity reversible binding and true covalent modification. Intact protein Mass Spectrometry (MS) directly measures the mass shift of the protein-ligand complex. Because the LC-MS desolvation process strips away non-covalently bound molecules (like FT671), the detection of a mass shift provides unambiguous proof of 1:1 covalent stoichiometry[3].

  • Protein Preparation: Dilute recombinant USP7 catalytic domain (USP7-CD) to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Rationale: A slightly basic pH ensures a fraction of Cys223 exists as a highly nucleophilic thiolate anion, accelerating the Michael addition.

  • Compound Incubation: Add CPPM (10 µM final), FT671 (10 µM final), or DMSO vehicle. Incubate at 25°C for 60 minutes.

  • Quench & Desalt: Quench the reaction with 0.1% formic acid. Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Rationale: Formic acid denatures the protein, halting further reaction. The C4 column removes non-covalent binders.

  • Data Analysis: Deconvolute the raw spectra. CPPM will show a distinct +[Ligand Mass] shift on the USP7-CD peak, whereas FT671-treated samples will revert to the exact mass of the apo-protein.

Protocol 2: Cellular Target Engagement (Washout Format)

Causality: To prove that the covalent bond translates to sustained cellular efficacy, a washout assay is employed. Reversible inhibitors will diffuse out of the cell upon washing, rapidly restoring USP7 activity and MDM2 levels. Irreversible inhibitors like CPPM and P5091 will maintain target suppression long after the drug is removed[5].

  • Cell Seeding: Plate HCT116 (wild-type p53) cells at 5x10⁵ cells/well in 6-well plates. Allow to adhere overnight.

  • Inhibitor Treatment: Treat cells with 5 µM of CPPM, P5091, or FT671 for 4 hours to establish target engagement.

  • Washout Phase: Aspirate media. Wash the cells three times with warm, sterile PBS to remove unbound drug, and add fresh, inhibitor-free media. Incubate for an additional 8 hours. Rationale: This forces the re-equilibration of reversible inhibitors.

  • Immunoblotting: Lyse cells in RIPA buffer supplemented with protease inhibitors. Probe lysates for USP7, MDM2, p53, and p21. Rationale: Sustained depletion of MDM2 and elevation of p53/p21 at the 8-hour post-washout mark definitively validates the irreversible cellular efficacy of CPPM.

Signaling Pathway & Logic Visualization

The diagram below maps the mechanistic logic of how CPPM, P5091, and FT671 interact with the USP7-MDM2-p53 axis.

USP7_Inhibition_Logic cluster_inhibitors USP7 Inhibitors CPPM CPPM (Covalent Maleimide) USP7 USP7 (Deubiquitinase) CPPM->USP7 Irreversible Binding (Cys223) P5091 P5091 (Covalent Thiophene) P5091->USP7 Irreversible Binding FT671 FT671 (Non-Covalent) FT671->USP7 Reversible Binding (Catalytic Domain) MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation

Mechanistic logic of USP7 inhibition by CPPM, P5091, and FT671 modulating the MDM2-p53 signaling axis.

Conclusion

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (CPPM) represents a highly effective structural class of USP7 inhibitors. By leveraging a halogenated diphenyl sulfide moiety attached to a maleimide warhead, it achieves rapid, irreversible inactivation of the USP7 catalytic cysteine. Compared to reversible inhibitors like FT671, CPPM's covalent nature ensures sustained degradation of MDM2 and robust activation of the p53 apoptotic pathway, making it a powerful tool for preclinical oncology research and drug development.

Sources

Comparative

A Senior Application Scientist's Guide to Replication Studies for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione (Mertansine/DM1) Experiments

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing, executing, and interpreting replication studies involving the cytotoxic agent 1-[2-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting replication studies involving the cytotoxic agent 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione, more commonly known as Mertansine or DM1. As a potent microtubule inhibitor, DM1 is a critical payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Ensuring the reproducibility of experiments with DM1-based ADCs is paramount for advancing preclinical candidates and achieving consistent clinical outcomes. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, enabling researchers to conduct robust and self-validating studies.

Introduction: Understanding DM1 and Its Role in Oncology

1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a synthetic, thiol-containing maytansinoid.[1] In the field of oncology, it is widely recognized by the non-proprietary names Mertansine and, more specifically, as the derivative DM1 .[1] Its primary application is as a highly potent cytotoxic payload for Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapeutics designed to deliver cytotoxic agents specifically to cancer cells.[2] This is achieved by linking the payload (like DM1) to a monoclonal antibody that targets a tumor-specific or tumor-associated antigen.[3] This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing the systemic toxicity often associated with traditional chemotherapy.[2][3] The FDA-approved drug Ado-trastuzumab emtansine (Kadcyla), used for HER2-positive breast cancer, is a prominent example of a successful DM1-based ADC.[4][5]

Given the multi-component nature of ADCs, replication of experimental findings can be challenging. Variability in antibody conjugation, drug-to-antibody ratio (DAR), and assay conditions can lead to inconsistent results. This guide provides the necessary context and detailed protocols to foster reproducibility in this critical area of drug development.

The Molecular Mechanism of DM1: Disrupting the Cellular Engine

The potent cytotoxicity of DM1 stems from its function as a microtubule inhibitor.[1][6] Understanding this mechanism is crucial for designing appropriate biological assays and interpreting results.

  • Binding to Tubulin: Upon internalization into a target cancer cell and release from its antibody carrier, DM1 binds to tubulin, the protein subunit of microtubules.[1][6]

  • Inhibition of Microtubule Assembly: This binding event disrupts the dynamic process of microtubule assembly and disassembly.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell structure.

  • Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, DM1 causes cells to arrest in the G2/M phase of the cell cycle.[7]

  • Induction of Apoptosis: Unable to complete mitosis, the cell ultimately undergoes programmed cell death, or apoptosis.[8]

DM1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC DM1-ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1_free Released DM1 Lysosome->DM1_free 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1_free->Tubulin 5. Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Figure 1. Mechanism of action for a DM1-based Antibody-Drug Conjugate (ADC).

Comparative Analysis: DM1 vs. Alternative ADC Payloads

While DM1 is a highly effective payload, other classes of cytotoxic agents are also widely used in ADC development. The most common alternatives are the auristatins.[9] Understanding the differences is key to selecting the appropriate tool for a given biological question and for interpreting comparative data.

FeatureMaytansinoidsAuristatins
Example Payload DM1 (Emtansine) , DM4 (Ravtansine)[8]MMAE (Monomethyl auristatin E), MMAF[8][10]
Mechanism of Action Tubulin inhibitor; inhibits microtubule assembly.[10][]Tubulin inhibitor; inhibits tubulin polymerization.[8]
Potency High; typically picomolar to low nanomolar IC50.[5]Very high; typically picomolar IC50.[10]
Key Characteristics Often used with non-cleavable linkers, relying on antibody degradation for release.[2]Often used with cleavable linkers (e.g., vc-linker), which can enable a "bystander effect" where the payload diffuses and kills adjacent antigen-negative cells.[12]
Example FDA-Approved ADC Ado-trastuzumab emtansine (Kadcyla®)[4]Brentuximab vedotin (Adcetris®)[4]

A Self-Validating Protocol for In Vitro Cytotoxicity Assessment

The most fundamental experiment for any DM1-based ADC is the in vitro cytotoxicity assay, which measures the dose-dependent ability of the conjugate to kill a target cancer cell line. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay.[13] The following protocol for a colorimetric MTT assay is designed to be self-validating through the inclusion of essential controls.[13][14]

Experimental Workflow

Workflow A 1. Cell Line Selection & Culture (Antigen Positive & Negative) C 3. Cell Seeding (96-well plate) A->C B 2. Prepare Serial Dilutions (ADC & Controls) D 4. Treatment & Incubation (e.g., 72-144 hours) B->D C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO or SDS) E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) G->H

Figure 2. General workflow for an in vitro ADC cytotoxicity assay.
Detailed Step-by-Step Methodology: MTT Assay

This protocol explains not just the steps, but the scientific reasoning to ensure robust and reproducible data generation.

A. Materials & Reagents

  • Cell Lines:

    • Antigen-positive (Ag+) cell line (e.g., SK-BR-3 or N87 for HER2-targeted ADCs).[12][15]

    • Antigen-negative (Ag-) cell line (e.g., MCF7 or MDA-MB-231 for HER2).[12][15]

    • Causality: Using both Ag+ and Ag- lines is critical to validate that the ADC's cytotoxicity is target-dependent. A potent effect on Ag+ cells with minimal effect on Ag- cells demonstrates specificity.

  • Culture Medium: Appropriate complete medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[14]

  • Test Articles:

    • DM1-based ADC.

    • Unconjugated (naked) monoclonal antibody.

    • Non-targeting control ADC (same payload, different antibody).

    • Causality: These controls are non-negotiable for a self-validating experiment. The naked antibody confirms that the antibody alone is not cytotoxic. The non-targeting ADC confirms that the payload's effect is dependent on specific antigen binding and internalization.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][16]

    • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[14][16]

  • Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), microplate reader.[14]

B. Experimental Procedure

  • Cell Seeding:

    • Harvest cells during logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.[13][16]

    • Expertise: The optimal seeding density must be determined empirically for each cell line to ensure cells remain in an exponential growth phase throughout the assay duration and do not become over-confluent.

    • Include "medium only" wells as a blank control for background absorbance subtraction.[16]

    • Incubate overnight (18-24 hours) to allow cells to attach.[13][17]

  • Cell Treatment:

    • Prepare serial dilutions of the DM1-ADC and control articles at 2x the final desired concentration.

    • Carefully add 50 µL of the 2x dilutions to the appropriate wells, bringing the final volume to 100 µL.

    • Trustworthiness: This 1:1 addition minimizes cell disturbance. Always run each concentration in triplicate to assess intra-assay variability.

    • Incubate the plate for the desired duration (typically 72 to 144 hours).[13] The duration should be sufficient for the multi-step process of ADC binding, internalization, payload release, and cell death to occur.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13][16]

    • Incubate for 2-4 hours at 37°C.[14][16]

    • Causality: During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the cell layer or formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[14] An incomplete solubilization is a common source of error and variability.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14][16]

    • Data Processing:

      • Subtract the average absorbance of the "medium only" blank wells from all other readings.

      • Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability).

      • Plot % Viability against the log of the drug concentration.

      • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

By adhering to this structured protocol with integrated controls, the resulting data will be robust, reproducible, and scientifically sound, forming a solid basis for further development decisions.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. (n.d.). Benchchem.
  • Determination of ADC Cytotoxicity. (n.d.). Creative Biolabs.
  • Wu, S., & Shah, D. K. (2020). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in molecular biology (Clifton, N.J.), 2078, 329–340.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2020). Springer Protocols.
  • Sun, X., et al. (2019). Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity. Taylor & Francis Online.
  • Lopus, M., et al. (2011). Antibody-DM1 Conjugates as Cancer Therapeutics. PMC.
  • Types of Payloads for Antibody-Drug Conjugates (ADCs). (2024). Biointron.
  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2020). ResearchGate.
  • 8 Commonly Used ADC Payloads and Their ADME and DDI Properties. (2025). WuXi AppTec.
  • Evaluation of the efficacy of ADC in vitro and in vivo. (n.d.). WuXi Biology.
  • ADC Payloads Explained: Current Types and Cutting-Edge Research Progress. (n.d.). BOC Sciences.
  • Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to Nature-Inspired Payloads. (2024). MDPI.
  • ADC Payload Selection Services. (n.d.). Creative Biolabs.
  • Ado-trastuzumab Emtansine (T-DM1): An Antibody–Drug Conjugate (ADC) for HER2-Positive Breast Cancer. (2014). ACS Publications.
  • Mertansine. (n.d.). Wikipedia.
  • Synthesis and Bioactivity of Maytansine. (2022). ChemicalBook.
  • In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells. (2021). PubMed.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione

Introduction: As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound 1-[2-(4-Chloro-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The compound 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione is a complex molecule for which specific safety data may not be readily available. Therefore, this guide has been developed by synthesizing data from analogous chemical structures to provide a robust framework for safe handling. Our approach is grounded in a chemical structure analysis to anticipate hazards and establish rigorous, field-proven safety protocols.

Disclaimer: This guide is based on the analysis of the compound's constituent chemical groups—a substituted maleimide and chlorinated aromatic rings. A specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of writing. You must perform a detailed, procedure-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Part 1: Hazard Analysis Based on Chemical Structure

To determine the appropriate level of personal protective equipment, we must first understand the potential hazards presented by the molecule's structure.

  • Pyrrole-2,5-dione (Maleimide Moiety): The maleimide group is a reactive electrophile. Compounds in this class are frequently associated with significant biological activity and potential hazards. Analogous N-substituted maleimides are known to be toxic and can cause severe chemical burns to the skin and eyes.[1][2][3] Furthermore, they are often potent skin sensitizers, meaning repeated contact can lead to a severe allergic skin reaction.[2][4][5]

  • Chlorinated Aromatic Rings (Chloro-phenylsulfanyl-phenyl): The presence of chlorinated phenyl groups is a major consideration for glove selection. Standard laboratory gloves, such as nitrile, can be compromised by chlorinated organic compounds, which may permeate the material with breakthrough times of less than an hour.[6][7] Systemic absorption through the skin is a credible risk that must be mitigated.[1]

  • Physical Form: As a solid, this compound presents an inhalation hazard in the form of fine dust or powder. Inhaling dusts from functionally similar chemicals can cause severe respiratory tract irritation.[1]

Based on this analysis, we will proceed with the assumption that this compound is harmful if inhaled or absorbed through the skin, is a potential skin sensitizer, and can cause serious eye and skin damage.

Part 2: Core PPE Requirements and Procedural Discipline

Safe handling is a function of both the equipment worn and the discipline with which it is used. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

Summary of Required Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer Viton® or Butyl rubber glove.The inner glove provides a failsafe against tears in the outer glove. The outer glove (Viton® or Butyl) provides superior resistance to chlorinated aromatic compounds, which readily permeate nitrile.[6][11][12]
Eye & Face Protection Chemical safety goggles and a full-face shield.Safety glasses are insufficient. Goggles provide a seal against dust and splashes. The face shield protects the entire face from splashes when handling solutions or transferring powders.[4][5]
Body Protection Long-sleeved, cuffed laboratory coat. A chemically resistant apron is required when handling >50 mL of a solution.Prevents incidental skin contact. The apron provides an additional barrier against splashes of solutions containing the compound.
Respiratory Protection Not required if all handling of solids and solutions is performed within a certified chemical fume hood.The fume hood provides the primary engineering control to prevent inhalation of dusts and vapors.[3][8]
Glove Selection: A Critical Decision

The choice of glove material is arguably the most critical decision for hand protection. Standard nitrile gloves are not recommended as the primary chemical barrier for this compound class.

Glove MaterialResistance to Chlorinated AromaticsKey Considerations
Viton® Excellent Does not show permeation even after 4 hours of contact with chlorinated aromatic compounds.[6][11] This is the preferred choice.
Butyl Rubber Good Protects against a wide variety of chemicals but may show reduced performance with some aromatic hydrocarbons.[12][13] A viable alternative to Viton®.
Neoprene Fair to Good Offers a balance of dexterity and chemical resistance, but breakthrough times can be shorter than Viton® or Butyl.[12][13]
Nitrile Poor to Fair Not recommended as the primary barrier. Breakthrough times can be less than one hour.[6][7] Suitable only as an inner glove when double-gloving.

Data synthesized from multiple chemical resistance guides. Always consult the glove manufacturer's specific data for the chemicals you are using.[11]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first and to avoid touching your face or clean areas with contaminated gloves.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 Lab Coat Don2 Inner Gloves (Nitrile) Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Outer Gloves (Viton®/Butyl) Don4->Don5 Doff1 Outer Gloves (Contaminated) Doff2 Face Shield Doff1->Doff2 Doff3 Chem-Resistant Apron (if used) Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Goggles Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Part 3: Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling workflow. All materials that come into contact with 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione must be treated as hazardous waste.[1]

Decontamination:

  • Work Surfaces: After completing work, wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol, check for compatibility) followed by soap and water. All wipes are considered hazardous waste.

  • Reusable Equipment: Glassware and other equipment should be rinsed with a solvent inside the fume hood. This initial rinseate is hazardous waste. The equipment can then be washed normally.

  • Spills: For small spills, absorb the material with a dry chemical absorbent. For larger spills, evacuate the area and contact your EHS department immediately.[4]

Waste Disposal Workflow

A segregated waste stream is essential for safety and regulatory compliance.

Waste_Disposal cluster_generation Waste Generation at Fume Hood cluster_containment Hazardous Waste Containment Solid Contaminated Solids (Gloves, Wipes, Weigh Paper) SolidContainer Labeled, Sealed Bag for Solid Hazardous Waste Solid->SolidContainer Liquid Liquid Waste (Solvent Rinses, Reaction Quench) LiquidContainer Labeled, Sealed Container for Liquid Hazardous Waste Liquid->LiquidContainer Chemical Unused Solid Chemical Chemical->SolidContainer Disposal EHS-Managed Disposal SolidContainer->Disposal LiquidContainer->Disposal

Caption: Hazardous Waste Disposal Workflow.

Part 4: Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the affected person to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Flush the mouth with water, provided the person is conscious.[4] Seek immediate medical attention.

This guide provides a comprehensive operational framework for handling 1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione. By understanding the chemical risks and adhering to these rigorous PPE, handling, and disposal protocols, you can build a culture of safety and trust within your laboratory.

References

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety, The University of North Carolina at Chapel Hill.

  • Eells, J. T., et al. (1993). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Applied Occupational and Environmental Hygiene.

  • MSDS Material Safety Data Sheet - Biomol. United States Biological.

  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.

  • Glove Chemical Resistance. University of Wisconsin-Madison, Department of Chemistry.

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